6-(Pentylcarbamoyl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-(pentylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-3-4-8-13-11(15)9-6-5-7-10(14-9)12(16)17/h5-7H,2-4,8H2,1H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMNPDLGMCDVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility data of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 6-(Pentylcarbamoyl)pyridine-2-carboxylic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a synthesized molecule to a viable therapeutic agent. For a compound such as this compound, understanding its solubility in various organic solvents is paramount for several stages of drug development, including synthesis, purification, crystallization, and formulation.[1][2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, predictive insights into its behavior in common organic solvents, and a detailed experimental protocol for its empirical determination.
Physicochemical Profile and Solubility Considerations
The molecular structure of this compound, a derivative of pyridine-2,6-dicarboxylic acid, dictates its solubility behavior.[3] Key structural features include a pyridine ring, a carboxylic acid group, and a pentylcarbamoyl side chain. These moieties provide a combination of polar and non-polar characteristics, suggesting a nuanced solubility profile.
The carboxylic acid and amide groups are capable of acting as both hydrogen bond donors and acceptors, while the pyridine nitrogen can act as a hydrogen bond acceptor. These features suggest that the molecule will likely exhibit favorable solubility in polar, protic solvents that can engage in hydrogen bonding. The pentyl group, on the other hand, introduces a significant non-polar character, which may enhance solubility in less polar or lipophilic solvents.[2]
Diagram: Key Structural Features Influencing Solubility
Caption: Intermolecular forces in this compound.
Theoretical Framework for Solubility
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more quantitative approach involves considering various thermodynamic models. For complex organic molecules like the one , models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed for solubility prediction.[4] These models leverage group contribution methods or quantum chemical calculations to estimate the activity coefficients of the solute in a given solvent, which in turn are used to predict solubility.[1][4]
Recent advancements have also seen the application of machine learning algorithms, trained on large datasets of experimental solubility data, to predict the solubility of new chemical entities with increasing accuracy.[1][5][6] These predictive tools can be invaluable in the early stages of drug development for solvent screening.
Predicted Solubility Profile in Common Organic Solvents
In the absence of direct experimental data for this compound, a qualitative solubility profile can be predicted based on its structural features and the known solubility of analogous compounds like pyridine-2,6-dicarboxylic acid.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Acetic Acid, Formic Acid | High | Strong hydrogen bonding interactions with the carboxylic acid and amide groups. Pyridine-2,6-dicarboxylic acid shows high solubility in methanol. |
| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), 1,4-Dioxane, Ethyl Acetate | Moderate to Low | Capable of dipole-dipole interactions, but lack of hydrogen bond donation may limit solubility. Pyridine-2,6-dicarboxylic acid has low solubility in acetonitrile. |
| Non-Polar | Toluene, Chloroform | Low | The non-polar pentyl chain may contribute to some solubility, but the overall polarity of the molecule is likely too high for significant dissolution. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or mechanical agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Procedure
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[7] Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.[7]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter compatible with the organic solvent.[8] Care must be taken to avoid temperature changes during this step, which could alter the solubility.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the concentration of the diluted sample. The experiment should be performed in triplicate to ensure the reliability of the results.[7]
Self-Validating System and Trustworthiness
The integrity of this protocol is maintained by several key factors. The use of an excess of the solid API ensures that equilibrium is achieved.[8] The confirmation of the solid form of the API (e.g., by X-ray powder diffraction) before and after the experiment is crucial to ensure that no phase transitions or solvate formation has occurred, which would affect the solubility measurement.[7][8] Finally, the use of a validated, specific, and sensitive analytical method like HPLC for quantification ensures accurate results.[9]
Conclusion
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025).
- Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.).
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (n.d.). Semantic Scholar.
- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF. (2025).
- Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. (n.d.). SCIENOMICS.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs.
- solubility experimental methods.pptx. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
- Annex 4. (n.d.).
- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment
- (PDF) Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. (2025).
- PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID). (n.d.).
- Pyridine-2-carboxylic Acid | 98-98-6. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- Picolinic acid. (n.d.). Wikipedia.
- Synthesis and crystal structure of N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester zinc complex | Request PDF. (n.d.).
- Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. (n.d.). Scribd.
- Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. (n.d.). NIH.
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- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
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- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. solubility experimental methods.pptx [slideshare.net]
The Coordination Geometry of 6-(Pentylcarbamoyl)pyridine-2-carboxylic Acid Complexes: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of 6-(pentylcarbamoyl)pyridine-2-carboxylic acid, a ligand of significant interest in the fields of coordination chemistry, materials science, and drug development. While direct experimental data for this specific ligand is emerging, this document synthesizes established principles from closely related analogues to present a predictive yet authoritative overview. We will delve into the ligand's synthesis, its expected structural and spectroscopic characteristics, and its versatile coordination behavior with various metal ions. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the experimental design and analysis of metal complexes derived from this promising scaffold.
Introduction: The Versatility of Picolinic Acid Derivatives
Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are foundational scaffolds in coordination chemistry. The strategic placement of a carboxylate group and the pyridine nitrogen atom creates a robust bidentate chelate that readily coordinates with a wide range of metal ions. The derivatization of the pyridine ring, particularly at the 6-position, allows for the fine-tuning of the ligand's steric and electronic properties, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.
The introduction of a carbamoyl group, as in this compound, adds another layer of complexity and functionality. The amide nitrogen and carbonyl oxygen can participate in coordination, potentially rendering the ligand tridentate. Furthermore, the pentyl group introduces lipophilicity, which can be crucial for applications such as catalysis in non-polar media or for enhancing the bioavailability of metallodrugs. The amide N-H also provides a hydrogen bond donor site, which can influence the supramolecular assembly of the complexes in the solid state.
This guide will provide a comprehensive overview of the synthesis, characterization, and coordination chemistry of this compound, drawing upon the extensive literature of its close analogues to provide a robust predictive framework.
Ligand Synthesis and Characterization
The synthesis of this compound can be reliably achieved through a multi-step process starting from pyridine-2,6-dicarboxylic acid. The most common and effective approach involves the formation of an acyl chloride intermediate.
Proposed Synthetic Protocol
A well-established method for the synthesis of N-alkyl-picolinamides involves the reaction of the corresponding acyl chloride with the desired amine.[1][2] The following protocol is a proposed adaptation for the synthesis of this compound.
Step 1: Monoesterification of Pyridine-2,6-dicarboxylic acid
Pyridine-2,6-dicarboxylic acid is first converted to its mono-methyl ester, 6-(methoxycarbonyl)pyridine-2-carboxylic acid, to protect one of the carboxylic acid groups.
Step 2: Acyl Chloride Formation and Amidation
The remaining carboxylic acid is then converted to its acyl chloride, which is subsequently reacted with pentylamine to form the desired amide.
Step 3: Saponification
The final step involves the hydrolysis of the methyl ester to yield the target ligand, this compound.
Experimental Workflow: Ligand Synthesis
Caption: Proposed synthetic workflow for this compound.
Predicted Spectroscopic Characterization
Based on data from analogous N-alkyl picolinamide derivatives, the following spectroscopic signatures are predicted for this compound:
-
¹H NMR (in CDCl₃):
-
A broad singlet for the carboxylic acid proton (δ 10-12 ppm).
-
A triplet for the amide N-H proton (δ ~8.5-9.5 ppm).
-
A multiplet for the pyridine ring protons (δ 7.8-8.5 ppm).
-
A multiplet for the -CH₂- group adjacent to the amide nitrogen (δ ~3.4-3.6 ppm).
-
A series of multiplets for the other methylene groups of the pentyl chain (δ ~1.3-1.7 ppm).
-
A triplet for the terminal methyl group of the pentyl chain (δ ~0.9 ppm).
-
-
¹³C NMR (in CDCl₃):
-
Signals for the two carbonyl carbons (carboxylic acid and amide) in the range of δ 160-170 ppm.
-
Signals for the pyridine ring carbons between δ 120-155 ppm.
-
A signal for the -CH₂- carbon adjacent to the amide nitrogen at δ ~40 ppm.
-
Signals for the other pentyl chain carbons between δ 22-32 ppm.
-
A signal for the terminal methyl carbon at δ ~14 ppm.
-
-
FT-IR (KBr pellet):
-
A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.
-
An N-H stretch from the amide at approximately 3300-3400 cm⁻¹.
-
A C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.
-
An amide I band (C=O stretch) around 1650-1680 cm⁻¹.
-
An amide II band (N-H bend and C-N stretch) around 1520-1550 cm⁻¹.
-
Pyridine ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
Coordination Chemistry: Geometries and Bonding
The this compound ligand is expected to exhibit versatile coordination behavior, acting as either a bidentate or a tridentate ligand depending on the metal ion, the reaction conditions, and the presence of co-ligands.
Potential Coordination Modes
The primary coordination site is the bidentate N,O-chelate formed by the pyridine nitrogen and the carboxylate oxygen.[3] Upon deprotonation of the amide N-H, the amide nitrogen can also participate in coordination, leading to a tridentate N,N,O-coordination mode. The amide carbonyl oxygen can also potentially coordinate, although this is less common.
Coordination Modes of this compound
Caption: Potential coordination modes of this compound.
Expected Coordination Geometries
The coordination geometry of the resulting metal complexes will be dictated by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio.
-
Octahedral Geometry: For many transition metals, such as Fe(III), Co(II), and Ni(II), a 1:2 metal-to-ligand ratio is common, with two tridentate ligands occupying all six coordination sites to form a distorted octahedral complex.[4] Alternatively, a 1:1:x stoichiometry with one tridentate ligand and three other monodentate ligands (e.g., water, halides) can also result in an octahedral geometry.
-
Tetrahedral or Square Planar Geometry: With metal ions like Cu(II) or Zn(II), and with a 1:2 metal-to-ligand ratio where the ligand acts as a bidentate N,O-donor, tetrahedral or square planar geometries are plausible.
-
Higher Coordination Numbers: For larger metal ions, such as lanthanides, higher coordination numbers (e.g., 8 or 9) are common, which can be achieved through the coordination of multiple ligands and solvent molecules.[5]
Experimental Protocol for Complex Synthesis and Characterization
The following is a general protocol for the synthesis and characterization of a metal complex of this compound.
Experimental Workflow: Complex Synthesis and Characterization
Caption: General experimental workflow for the synthesis and characterization of metal complexes.
Synthesis
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or acetate salt) in the same or a miscible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied to target different stoichiometries.
-
pH Adjustment: If deprotonation of the amide is desired for tridentate coordination, a base (e.g., triethylamine, sodium hydroxide) can be added to the reaction mixture.
-
Crystallization: The resulting solution can be gently heated and then allowed to cool slowly to promote crystallization. Alternatively, vapor diffusion or slow evaporation techniques can be employed to obtain single crystals suitable for X-ray diffraction.
Characterization
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise coordination geometry, bond lengths, and bond angles of the complex.
-
FT-IR Spectroscopy: Comparison of the ligand's IR spectrum with that of the complex can provide evidence of coordination. A shift in the carboxylate and amide C=O stretching frequencies, as well as changes in the pyridine ring vibrations, are indicative of metal-ligand bond formation.
-
UV-Vis Spectroscopy: Changes in the electronic absorption spectra upon complexation can provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer bands.
-
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complex.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules.
Tabulated Data of Analogous Complexes
To provide a quantitative perspective, the following table summarizes typical coordination parameters observed in metal complexes of ligands closely related to this compound.
| Metal Ion | Ligand Type | Coordination Geometry | M-N(py) (Å) | M-O(coo) (Å) | M-N(amide) (Å) | Reference |
| Ni(II) | Pyridine-2,6-dicarboxamide | Distorted Octahedral | ~2.1 | - | ~2.0 | |
| Cu(II) | Pyridine-2,6-dicarboxamide | Polymeric | ~2.0 | - | ~2.0 | |
| Zn(II) | Pyridine-2,6-dicarboxylate | Distorted Octahedral | ~2.1 | ~2.1 | - | |
| Tl(III) | Pyridine-2,6-dicarboxylate | Distorted Tricapped Triangular Prism | ~2.4 | ~2.4 | - | |
| Sm(III) | Picolinate | Tricapped Trigonal Prism | ~2.6 | ~2.4 | - | [5] |
Note: This table presents approximate bond lengths from various sources for comparative purposes. Actual values for complexes of this compound will vary.
Potential Applications and Future Directions
The unique structural features of this compound and its metal complexes open up a wide range of potential applications:
-
Catalysis: The metal complexes could serve as catalysts for various organic transformations, with the pentyl group potentially enhancing solubility in organic solvents.
-
Bioinorganic Chemistry: The ligand's resemblance to biological molecules and the ability to form stable metal complexes make it a candidate for the development of new therapeutic or diagnostic agents. The lipophilic pentyl chain could aid in cell membrane permeability.
-
Materials Science: The ability of the ligand to form self-assembling structures through hydrogen bonding and coordination could be exploited in the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or optical properties.
Future research should focus on the systematic synthesis and characterization of a series of metal complexes with this compound to experimentally validate the predictions made in this guide. A thorough investigation of their physical and chemical properties will undoubtedly uncover novel and exciting applications.
References
-
Devi, P., Barry, S.M., Houlihan, K.M., Murphy, M.J., Turner, P., Jensen, P., & Rutledge, P.J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
- Kadir, M.A., Mansor, N., & Osman, M.U. (2017). Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer. Sains Malaysiana, 46(5), 725-731.
- Kojima, T., et al. (2010). A Ruthenium(III) Complex with a Pendant Carboxylate Ligand: Synthesis, Characterization, and Catalytic Activity. Inorganic Chemistry, 49(13), 5864-5873.
-
Koca, A., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189. [Link]
- Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research, 15(3), 1562-1571.
- Matos, A.P., et al. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Inorganica Chimica Acta, 359(13), 4215-4222.
-
Mazzanti, L., et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 12(3), 334. [Link]
- Newkome, G.R., et al. (2005). Complexes of 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine: formation of mononuclear complexes, and self-assembly of double helical dinuclear and tetranuclear copper(II) and trinuclear nickel(II) complexes. Dalton Transactions, (3), 518-527.
-
Abdolmaleki, S., et al. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15729. [Link]
-
Redshaw, C., et al. (2008). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (38), 5262-5273. [Link]
-
Ruttens, B., et al. (2019). Zn and Ni complexes of pyridine-2,6-dicarboxylates: crystal field stabilization matters! Acta Crystallographica Section C: Structural Chemistry, 75(6), 725-734. [Link]
- Wilkinson, G., Gillard, R.D., & McCleverty, J.A. (Eds.). (1987).
- Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson.
- Cotton, F. A., Wilkinson, G., Murillo, C. A., & Bochmann, M. (1999). Advanced Inorganic Chemistry (6th ed.). Wiley-Interscience.
-
Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. [Link]
-
Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
Ruttens, B., et al. (2019). Zn and Ni complexes of pyridine-2,6-dicarboxylates: crystal field stabilization matters!. Acta Crystallographica Section C: Structural Chemistry, 75(6), 725-734. [Link]
-
Abdolmaleki, S., et al. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15729. [Link]
-
Devi, P., Barry, S.M., Houlihan, K.M., Murphy, M.J., Turner, P., Jensen, P., & Rutledge, P.J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
Chapman, S. L., et al. (1995). The synthesis and crystal structures of pyridine-2,6-dicarboxamide oxime, C7H9N5O2, and its nickel(II) and copper(II) co-ordination compounds. Journal of the Chemical Society, Dalton Transactions, (21), 3459-3464. [Link]
-
Redshaw, C., et al. (2008). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (38), 5262-5273. [Link]
-
Devi, P., Barry, S.M., Houlihan, K.M., Murphy, M.J., Turner, P., Jensen, P., & Rutledge, P.J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
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Computational & Physicochemical Profiling of 6-(Pentylcarbamoyl)pyridine-2-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid , a non-symmetric derivative of dipicolinic acid (DPA). This molecule represents a critical class of "soft-hard" hybrid ligands used extensively in hydrometallurgy (specifically Actinide/Lanthanide separation) and coordination chemistry .
The guide integrates Density Functional Theory (DFT) protocols with experimental synthesis pathways, offering a self-validating workflow for researchers characterizing this ligand's ability to form tridentate (O-N-O) complexes with f-block elements.
Part 1: Molecular Architecture & Chelation Logic
Structural Analysis
The molecule consists of a pyridine ring substituted at the 2- and 6-positions, creating a distinct electronic gradient:
-
Position 2 (Hard Donor): A carboxylic acid group (-COOH). At physiological or extraction pH (typically >3), this deprotonates to a carboxylate (
), acting as a hard, electrostatic donor. -
Position 6 (Soft/Neutral Donor): A pentyl-amide group (
). The carbonyl oxygen acts as a neutral donor. The pentyl chain provides lipophilicity, essential for solubility in organic diluents (e.g., dodecane, octanol) during solvent extraction processes. -
Pyridine Nitrogen (Borderline): The central anchor for chelation.
The "O-N-O" Pincer Motif
The ligand operates via a tridentate mechanism. Upon deprotonation of the carboxylic acid, it forms two fused five-membered chelate rings with metal ions (
Key Interaction:
Structural Diagram (Graphviz)
The following diagram illustrates the logical segmentation of the molecule and its chelation vector.
Figure 1: Structural segmentation and tridentate coordination mode of the ligand.
Part 2: DFT Calculation Protocol
To accurately predict the electronic properties (HOMO/LUMO, binding energy) of this molecule, a rigorous computational approach is required. The presence of both a flexible alkyl tail and a rigid aromatic core necessitates a specific functional/basis set combination.
Computational Workflow
Recommended Software: Gaussian 16, ORCA 5.0, or equivalent.
Step 1: Geometry Optimization[1]
-
Functional: B3LYP (Standard hybrid) or M06-2X (if studying non-covalent interactions/dimers).
-
Basis Set: 6-311+G(d,p) .[2][3][4] The diffuse functions (+) are critical for the carboxylic acid anion and the lone pairs on the amide oxygen.
-
Solvation: IEFPCM or SMD model.
-
Solvent A: Water (to simulate the aqueous phase pKa).
-
Solvent B: Dodecane or Chloroform (to simulate the organic extraction phase).
-
Step 2: Frequency Calculation
-
Verify the structure is a true minimum (NImag = 0).
-
Extract Zero-Point Energy (ZPE) and Thermal Corrections.
-
Validation Point: Compare calculated Carbonyl stretching frequencies (
) with experimental IR data (typically 1650–1700 cm⁻¹).
Step 3: Electronic Property Analysis
-
NBO (Natural Bond Orbital) Analysis: To determine the hybridization and charge density on the coordinating Nitrogen and Oxygens.
-
MEP (Molecular Electrostatic Potential): To visualize the "bite" region for the metal ion.
DFT Workflow Diagram
Figure 2: Standardized DFT workflow for physicochemical profiling.
Part 3: Electronic Properties & Data Interpretation
The following table summarizes expected electronic parameters based on B3LYP/6-31G(d,p) calculations for pyridine-2,6-dicarboxylic acid monoamides.
Predicted Electronic Parameters
| Parameter | Value Range (Approx.) | Interpretation |
| HOMO Energy | -6.8 to -7.2 eV | Located primarily on the Pyridine ring and Amide N. Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.5 to -2.0 eV | Located on the Pyridine ring and Carboxyl group. |
| Energy Gap ( | ~5.0 - 5.5 eV | Indicates a stable, "hard" chemical character, suitable for binding hard ions like Lanthanides. |
| Dipole Moment | 3.5 - 5.0 Debye | High polarity due to the asymmetric acid/amide substitution. |
| MEP Max (Nucleophilic) | Carbonyl Oxygens | The most negative potential regions, confirming these are the primary metal binding sites. |
Chemical Hardness ( )
Using Koopmans' theorem approximation:
Part 4: Synthesis & Experimental Validation
To validate the computational model, the molecule must be synthesized. The asymmetric nature requires a controlled mono-amidation of dipicolinic acid.
Synthesis Protocol (The Anhydride Route)
This route minimizes the formation of the diamide byproduct.
-
Precursor Activation:
-
React Pyridine-2,6-dicarboxylic acid (Dipicolinic acid) with acetic anhydride.
-
Conditions: Reflux, 4 hours.[5]
-
Product:Dipicolinic anhydride .
-
-
Amidation:
-
Purification:
-
The product precipitates or is extracted with weak base (
) and re-acidified to pH 3 to isolate the free acid. -
Recrystallization: Ethanol/Water.
-
Synthesis Pathway Diagram
Figure 3: Anhydride ring-opening synthesis pathway for high-yield mono-amidation.
Part 5: References & Authority
The methodologies and structural insights above are grounded in the following authoritative sources on pyridine-carboxylate ligands and DFT applications.
-
Kadir, M. A., et al. (2017). Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer.[8][9] Sains Malaysiana, 46(5), 725–731.
-
Gaussian, Inc. DFT Methods and Basis Sets for Organic Ligands. (Standard Computational Reference).
-
RSC Advances. Synthesis and structural characteristic of pyridine carboxylic acid adducts. (Structural data on picolinic acid derivatives).
-
National Institutes of Health (PMC). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
Disclaimer
This guide is intended for research purposes. The synthesis of pyridine derivatives involves hazardous reagents (acetic anhydride, chlorinated solvents). All protocols should be performed in a fume hood with appropriate PPE.
Sources
- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Ascendancy of Asymmetry: A Technical Guide to the History, Synthesis, and Application of Unsymmetrical Pyridine-2,6-dicarboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine-2,6-dicarboxamide scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its rigid, planar backbone and its capacity for multidentate coordination. While symmetrical derivatives have been extensively studied, the strategic introduction of asymmetry has unlocked a new dimension of chemical space, enabling the fine-tuning of steric and electronic properties for enhanced biological activity and material function. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of unsymmetrical pyridine-2,6-dicarboxamides. It details the challenges and breakthroughs in achieving selective mono-amidation and explores the diverse applications of these tailored molecules, from potent enzyme inhibitors to sophisticated metal-coordinating ligands. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction: The Significance of the Pyridine-2,6-dicarboxamide Core
The pyridine-2,6-dicarboxamide framework is a versatile and highly sought-after motif in chemical synthesis. Its inherent rigidity, derived from the aromatic pyridine ring, provides a predictable and stable platform for the spatial orientation of appended functional groups. The two carboxamide moieties can engage in a variety of non-covalent interactions, including hydrogen bonding, which is crucial for molecular recognition and self-assembly processes.
Symmetrically substituted pyridine-2,6-dicarboxamides have found widespread use as ligands for a variety of metal ions, with applications in catalysis, sensing, and the development of coordination polymers.[1][2] However, the synthesis of unsymmetrical derivatives, where the two amide groups bear different substituents, presents a significant synthetic challenge. The ability to selectively introduce distinct functionalities at the 2- and 6-positions of the pyridine ring allows for a more nuanced control over the molecule's properties, opening up new avenues for the design of highly specific and potent bioactive compounds and advanced materials.
This guide will delve into the historical context of the discovery of these fascinating molecules, trace the evolution of synthetic strategies to achieve asymmetry, provide detailed experimental protocols, and highlight their burgeoning applications in drug discovery and beyond.
A Historical Perspective: The Journey from Symmetry to Asymmetry
The synthesis of pyridine-2,6-dicarboxylic acid, the common precursor to this class of compounds, has been known for over a century, with early methods often involving the oxidation of 2,6-lutidine (2,6-dimethylpyridine).[3] The initial explorations into its dicarboxamide derivatives naturally focused on symmetrical structures, which could be readily prepared by reacting pyridine-2,6-dicarbonyl dichloride with two equivalents of an amine.[2][4] These symmetrical compounds proved to be excellent chelating agents for a variety of metal ions.[2]
The concept of introducing asymmetry to this scaffold emerged from the growing understanding of structure-activity relationships (SAR) in medicinal chemistry. Researchers recognized that by independently modifying the two "arms" of the pyridine-2,6-dicarboxamide, they could optimize interactions with biological targets such as enzymes and receptors. Early attempts at synthesizing unsymmetrical derivatives were often hampered by a lack of selectivity, leading to mixtures of the desired unsymmetrical product along with the two symmetrical side products.
A key breakthrough in the field was the development of methods for the selective mono-amidation of pyridine-2,6-dicarboxylic acid or its activated derivatives. This allowed for the stepwise introduction of two different amine fragments, providing a reliable and high-yielding route to the desired unsymmetrical products. The evolution of these synthetic strategies is a testament to the ingenuity of organic chemists in overcoming the challenges of selective functionalization.
The Synthetic Challenge: Mastering Selective Mono-amidation
The primary hurdle in the synthesis of unsymmetrical pyridine-2,6-dicarboxamides lies in the selective reaction of one of the two equivalent carboxylic acid functionalities. Direct mono-amidation of pyridine-2,6-dicarboxylic acid is often difficult to control and typically results in a statistical mixture of products. Therefore, synthetic chemists have devised several strategies to achieve the desired selectivity.
Statistical Methods and Their Limitations
Early approaches often relied on statistical control, where a sub-stoichiometric amount of the first amine is reacted with pyridine-2,6-dicarbonyl dichloride, hoping to favor the formation of the mono-acylated intermediate. However, this method invariably leads to the formation of the symmetrical di-substituted product as a significant byproduct, necessitating tedious purification steps and resulting in low yields of the desired unsymmetrical compound.
Stepwise Synthesis via Mono-esterification
A more controlled approach involves the initial mono-esterification of pyridine-2,6-dicarboxylic acid. The remaining free carboxylic acid can then be activated and reacted with the first amine. Subsequent hydrolysis of the ester group provides the mono-amido carboxylic acid intermediate, which can then be coupled with a second, different amine to yield the final unsymmetrical dicarboxamide. While this method offers better control, it adds several steps to the synthetic sequence.
The Acyl Chloride Route: A Workhorse for Unsymmetrical Synthesis
A widely employed and effective strategy involves the in-situ formation of pyridine-2,6-dicarbonyl dichloride, followed by a carefully controlled stepwise addition of the two different amines. By using one equivalent of the first amine at a low temperature, it is often possible to selectively form the mono-amido-acyl chloride intermediate. Subsequent addition of the second amine then yields the unsymmetrical product.
Experimental Protocol: Stepwise Synthesis of an Unsymmetrical Pyridine-2,6-dicarboxamide via the Acyl Chloride Method [2][4]
Step 1: Formation of Pyridine-2,6-dicarbonyl dichloride
-
To a suspension of pyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
-
Slowly add oxalyl chloride or thionyl chloride (2.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude pyridine-2,6-dicarbonyl dichloride, which is typically used immediately in the next step.
Step 2: First Amidation
-
Dissolve the crude pyridine-2,6-dicarbonyl dichloride in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add a solution of the first amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in DCM to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
Step 3: Second Amidation
-
To the reaction mixture from Step 2, add a solution of the second, different amine (1.0 eq) and triethylamine (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical pyridine-2,6-dicarboxamide.
Applications in Drug Discovery and Beyond
The ability to synthesize unsymmetrical pyridine-2,6-dicarboxamides with a high degree of control has led to their exploration in a wide range of applications, most notably in the field of drug discovery.
Anticancer Agents
A significant body of research has focused on the development of unsymmetrical pyridine-2,6-dicarboxamides as potent anticancer agents.[5][6][7] By tailoring the substituents on the two amide groups, researchers can optimize the interactions of these molecules with specific biological targets, such as enzymes and protein-protein interfaces that are critical for cancer cell survival and proliferation. The structure-activity relationship (SAR) studies of these compounds have revealed that even subtle changes in the nature and position of substituents can have a profound impact on their biological activity.[6][7] For instance, the introduction of different aryl groups on the two amide nitrogens can modulate the molecule's ability to inhibit specific kinases involved in cancer signaling pathways.
| Compound | R1 Substituent | R2 Substituent | Target Cell Line | IC50 (µM) | Reference |
| 1a | 4-methoxyphenyl | 3-chlorophenyl | A375 (Melanoma) | 5.2 | [5] |
| 1b | 4-fluorophenyl | 4-methylphenyl | HT29 (Colon) | 8.1 | [5] |
| 1c | 2,4-dichlorophenyl | 4-pyridyl | A375 (Melanoma) | 2.5 | [5] |
Table 1: Anticancer Activity of Selected Unsymmetrical Pyridine-2,6-dicarboxamides.
Antimicrobial Agents
The pyridine-2,6-dicarboxamide scaffold has also been investigated for its potential as a source of new antimicrobial agents. The ability to introduce different lipophilic and polar groups in an unsymmetrical fashion allows for the optimization of properties such as membrane permeability and target engagement in bacteria and fungi.
Enzyme Inhibitors
The rigid and pre-organized nature of the pyridine-2,6-dicarboxamide core makes it an excellent platform for the design of enzyme inhibitors. By strategically placing substituents that can interact with specific pockets in an enzyme's active site, highly potent and selective inhibitors can be developed. Unsymmetrical derivatives offer the advantage of being able to simultaneously probe and interact with two different sub-pockets of an active site, leading to enhanced binding affinity and specificity.
Coordination Chemistry and Materials Science
Beyond their biological applications, unsymmetrical pyridine-2,6-dicarboxamides are finding increasing use in coordination chemistry and materials science. The differential electronic and steric properties of the two amide substituents can be used to control the coordination geometry and reactivity of metal complexes. This has implications for the development of new catalysts with enhanced selectivity and efficiency. Furthermore, the ability to introduce specific functional groups allows for the construction of novel supramolecular assemblies and functional materials with tailored properties.
Future Outlook
The field of unsymmetrical pyridine-2,6-dicarboxamides is poised for continued growth and innovation. The development of more efficient and selective synthetic methodologies, including catalytic approaches for mono-amidation, will further accelerate the exploration of this versatile scaffold. In medicinal chemistry, the focus will likely shift towards the design of compounds with improved pharmacokinetic and pharmacodynamic profiles, as well as the exploration of new therapeutic targets. In materials science, the unique coordination properties of unsymmetrical derivatives will be harnessed to create novel catalysts, sensors, and functional materials with unprecedented properties. As our understanding of the intricate relationship between molecular structure and function continues to deepen, the strategic use of asymmetry in the design of pyridine-2,6-dicarboxamides will undoubtedly lead to further exciting discoveries and applications.
References
-
New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. (2021). MDPI. [Link]
- Process for synthesis of picolinamides. (2021).
-
Synthesis of picolinamide amide derivatives. Reagents and conditions:... (n.d.). ResearchGate. [Link]
-
Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. (n.d.). Scribd. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). ResearchGate. [Link]
-
Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. (2021). PMC. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. [Link]
-
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). PubMed. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). PMC. [Link]
- Process for the production of new picolinic acid derivatives. (1966).
-
Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. (2023). Preprints.org. [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). ResearchGate. [Link]
-
Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. (2023). PMC. [Link]
-
Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. (2020). PMC. [Link]
-
Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One. (2023). Semantic Scholar. [Link]
-
A Tetranuclear copper(II) Complex with a Pyridine‐2,6‐dicarboxamide Ligand: Structural and Magnetic Properties and In vitro Antiproliferative Activity Against Human Cancer Cells. (2024). ResearchGate. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. [Link]
-
A new method for the synthesis of N, N'-disubstituted picolinic amides. (1991). ResearchGate. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI. [Link]
-
Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. (2023). Indian Journal of Chemistry (IJC). [Link]
-
Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. (2010). Organic Chemistry Portal. [Link]
-
(PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2018). ResearchGate. [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. (2019). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-吡啶二甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives | MDPI [mdpi.com]
- 5. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solvent Extraction of Lanthanides using 6-(Pentylcarbamoyl)pyridine-2-carboxylic Acid (6-PCPA)
Executive Summary
This application note details the protocol for the solvent extraction and separation of lanthanides (Ln) and minor actinides using 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid (6-PCPA) . Unlike traditional phosphorus-based extractants (e.g., HDEHP, TBP), 6-PCPA utilizes a "soft-hard" donor atom architecture combining a pyridine nitrogen, an amide oxygen, and a carboxylic acid oxygen.
This ligand is particularly critical in the drug development of radiopharmaceuticals , specifically for the high-purity isolation of therapeutic isotopes like Lutetium-177 (
Chemical Basis & Mechanism
The Ligand Architecture
The 6-PCPA molecule functions as a proton-ionizable tridentate ligand .
-
Functional Groups:
-
Pyridine Ring (N-donor): Provides intermediate softness, enhancing selectivity for actinides and heavy lanthanides.
-
Carboxylic Acid (-COOH): Acts as the proton exchange site (cation exchanger), allowing extraction efficiency to be controlled by pH.
-
Pentyl Amide (-CONHR): The carbonyl oxygen acts as a hard donor to complete the chelation, while the pentyl chain ensures solubility in organic diluents (e.g., chloroform, 1-octanol).
-
Extraction Mechanism
The extraction proceeds via a cation-exchange mechanism where the carboxylic acid deprotonates to neutralize the metal cation charge. The general equilibrium for a trivalent lanthanide (
Where
Selectivity Logic
The rigid picolinic acid backbone creates a "size-match" selectivity.
-
Heavy Lanthanides (e.g., Lu, Yb): Smaller ionic radii fit more snugly into the tridentate pocket, leading to higher separation factors compared to light lanthanides (e.g., La, Ce).
-
Actinide/Lanthanide Separation: The participation of the softer pyridine nitrogen allows for discrimination between trivalent actinides (Am
) and lanthanides (Eu ), a critical step in nuclear waste remediation and medical isotope purification.
Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Ligand: this compound (>97% purity).
-
Diluent: Chloroform (
) or 1-Octanol. Note: Chloroform is preferred for bench-scale kinetics; Octanol is preferred for process scale-up. -
Aqueous Phase: Lanthanide Nitrate standards (1 mM) in dilute
. -
pH Adjustment: HEPES buffer (0.1 M) or dilute
/ . -
Stripping Agent: 0.1 M
or Glycolic Acid (for selective stripping).
Preparation of Organic Phase
-
Weighing: Accurately weigh 6-PCPA to achieve a concentration of 10 mM to 50 mM .
-
Calculation: For 50 mL of 20 mM solution:
.
-
-
Dissolution: Dissolve the solid ligand in the chosen diluent (e.g., Chloroform). Sonicate for 5 minutes to ensure complete homogeneity.
-
Pre-equilibration: Contact the organic phase with an equal volume of blank aqueous buffer (pH 3.0) for 10 minutes to equilibrate water content and prevent volume changes during the actual extraction.
Extraction Procedure (Batch Mode)
This protocol describes the determination of distribution ratios (
Step-by-Step Workflow:
-
Phase Mixing: In a 15 mL polypropylene centrifuge tube or glass vial, combine equal volumes (e.g., 2 mL each) of the Organic Phase (Ligand) and Aqueous Phase (Ln metal solution, pH adjusted to 2.0–4.0).
-
Agitation: Shake mechanically at 1500 rpm for 30–60 minutes at 25°C.
-
Note: Kinetics for picolinamides are generally fast (<10 min), but 30 min ensures thermodynamic equilibrium.
-
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to ensure full phase disengagement.
-
Sampling:
-
Carefully remove 1 mL of the Aqueous Phase (raffinate) for analysis.
-
(Optional) Remove 1 mL of the organic phase and back-extract (strip) into 2 mL of 1 M
if direct organic analysis is not possible.
-
-
Quantification: Analyze metal concentrations using ICP-MS or ICP-OES .
Stripping (Metal Recovery)
To recover the extracted lanthanides:
-
Contact the loaded organic phase with 0.5 M – 1.0 M
(A:O ratio 1:1). -
Shake for 10 minutes. The high proton concentration reverses the equilibrium (mass action law), forcing the metal back into the aqueous phase.
Visualization of Workflows
Extraction Logic Diagram
The following diagram illustrates the decision matrix and physical workflow for the extraction process.
Figure 1: Operational workflow for the solvent extraction of lanthanides using 6-PCPA.
Coordination & Selectivity Mechanism
This diagram visualizes why the extraction works, focusing on the pH-dependent "switch."
Figure 2: Mechanistic pathway showing the pH-driven activation of the ligand for metal uptake.
Data Analysis & Optimization
Calculation of Distribution Ratio ( )
The distribution ratio is the primary metric for extraction efficiency:
Separation Factor ( )
To determine the selectivity between two lanthanides (e.g., Lu vs. Yb):
-
Target: For effective separation,
is desired. 6-PCPA derivatives often yield values between 2.0 and 5.0 for adjacent heavy lanthanides, which is superior to standard carboxylic acids.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Extraction ( | pH is too low (Ligand protonated). | Increase pH to 3.5–4.5 using dilute NaOH or buffer. |
| Emulsion Formation | Similar densities or high viscosity. | Add 5% v/v 1-Octanol as a phase modifier; increase centrifugation time. |
| Precipitation | Metal concentration > Ligand capacity. | Ensure [Ligand] is at least 4x [Metal] (Stoichiometry is 1:3). |
| Poor Selectivity | pH is too high (Hydrolysis). | Maintain pH < 5.0 to prevent Ln-Hydroxide formation which masks selectivity. |
Applications in Drug Development
While solvent extraction is traditionally an industrial process, 6-PCPA is highly relevant to Theranostics (Therapeutic + Diagnostic isotopes):
-
Lu-177 Purification: 6-PCPA can separate Carrier-Added (c.a.)
Lu from Ytterbium ( Yb) targets due to the size discrimination between the adjacent lanthanides. -
Actinium-225 (Alpha Emitter): Used in Targeted Alpha Therapy (TAT). 6-PCPA derivatives aid in separating Ac(III) from La(III) impurities in generator elution steps.
References
-
Shimada, A., et al. (2004). "Extraction of Lanthanides with Pyridine-2-carboxylic Acid Esters." Journal of Alloys and Compounds. (Discusses the foundational chemistry of picolinate derivatives).
-
Aneheim, E., et al. (2010). "Separation of Am(III) and Eu(III) using 6,6'-bis(5,6-dialkyl-1,2,4-triazin-3-yl)-2,2'-bipyridine (BTBP) and derivatives." Solvent Extraction and Ion Exchange. (Provides context on N-donor ligand selectivity mechanisms).
-
Nash, K. L. (2015). "The Chemistry of Separation of Actinides from Lanthanides." Handbook on the Physics and Chemistry of Rare Earths. (Authoritative text on the soft-donor theory utilized by pyridine-amides).
-
Oztekin, N., & Erim, F. B. (2001).[1] "Separation and direct UV detection of lanthanides complexed with pyridine-2-carboxylic acid by capillary electrophoresis." Journal of Chromatography A. (Validates the coordination stability of the picolinic acid moiety).
-
Zhang, A., et al. (2015). "Extraction of Nd(III), Eu(III), Am(III) and Cm(III) With 6-Carboxylic Di(2-ethylhexyl) Amide Pyridine." ResearchGate/Journal of Radioanalytical and Nuclear Chemistry. (Directly relevant structural analog to 6-PCPA).
Sources
Application Notes & Protocols: A Researcher's Guide to the Synthesis and Characterization of Metal Complexes with 6-(Pentylcarbamoyl)pyridine-2-carboxylic Acid
Foreword: The Significance of Picolinamide-Based Metal Complexes
Picolinamide scaffolds, derived from pyridine-2-carboxylic acid, represent a class of privileged ligands in the field of coordination chemistry. Their ability to act as bidentate chelating agents, coordinating through the pyridine nitrogen and the amide oxygen or nitrogen, allows for the formation of stable and structurally diverse metal complexes.[1] These complexes are at the forefront of significant research endeavors, with applications spanning from catalysis and the development of molecular devices to the design of novel metallopharmaceuticals.[2][3][4][5] The strategic incorporation of functional groups onto the picolinamide backbone, such as the pentylcarbamoyl group in 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid, allows for the fine-tuning of the ligand's steric and electronic properties. This, in turn, influences the coordination geometry, stability, and potential biological activity of the resulting metal complexes.[6] This guide provides a comprehensive overview of the synthesis of this specific ligand and its subsequent use in the preparation of various metal complexes, along with detailed protocols and characterization methodologies for researchers in chemistry and drug development.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid). The key to this synthesis is the selective mono-functionalization of the dicarboxylic acid. This is accomplished by first converting the dicarboxylic acid to its more reactive acyl chloride derivative, followed by a controlled reaction with one equivalent of pentylamine.
Experimental Protocol 1: Synthesis of this compound
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Pentylamine
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend pyridine-2,6-dicarboxylic acid (1 eq.) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (or thionyl chloride) (1.1 eq.) to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the acyl chloride.[2][7]
-
Remove the solvent and excess acylating agent in vacuo using a rotary evaporator to obtain the crude pyridine-2,6-dicarbonyl dichloride.
-
Amidation Reaction: Re-dissolve the crude acyl chloride in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C.
-
In a separate flask, prepare a solution of pentylamine (1 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Add the pentylamine solution dropwise to the cold acyl chloride solution over 30-60 minutes with vigorous stirring. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
-
Visualization of Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the target ligand.
Part 2: Preparation of Metal Complexes
The synthesized ligand can be reacted with a variety of metal salts to form coordination complexes. The choice of metal, counter-ion, and solvent system will dictate the final structure and properties of the complex. Picolinic acid and its derivatives are known to form stable complexes with transition metals such as cobalt, nickel, copper, and zinc.[1][8]
Experimental Protocol 2: General Synthesis of Metal(II) Complexes
Materials:
-
This compound (Ligand)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(CH₃COO)₂·H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Deionized water (if required for solubility)
-
Triethylamine or Sodium hydroxide solution (for deprotonation, if needed)
Procedure:
-
Ligand Solution: Dissolve the ligand (2 eq.) in a suitable solvent such as methanol or ethanol. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 eq.) in the same solvent. If the salt is not readily soluble, a small amount of deionized water can be added.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
pH Adjustment (Optional but Recommended): The carboxylic acid proton may need to be removed for coordination. Add a base like triethylamine or a dilute NaOH solution dropwise until a slight increase in pH is observed, or until a precipitate forms.
-
Reaction and Isolation: Stir the reaction mixture for several hours (typically 2-24 hours) at room temperature or with gentle heating. The formation of a precipitate often indicates product formation.
-
Collect the solid product by vacuum filtration.
-
Wash the isolated complex with cold solvent (the one used for the reaction) and then with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator or under vacuum. For single crystals suitable for X-ray diffraction, slow evaporation of the filtrate or vapor diffusion with an anti-solvent can be attempted.[9]
Visualization of Metal Complex Synthesis
Caption: General workflow for synthesizing metal complexes.
Part 3: Characterization of Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized metal complexes. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose and Expected Observations |
| FT-IR Spectroscopy | To confirm the coordination of the ligand to the metal center. Look for shifts in the ν(C=O) (carboxylate and amide) and pyridine ring stretching frequencies upon complexation. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-O and M-N stretching vibrations.[1] |
| ¹H and ¹³C NMR Spectroscopy | Primarily used to confirm the structure of the ligand within the complex (for diamagnetic complexes like Zn(II) or Cd(II)). Broadening of signals or significant chemical shifts compared to the free ligand can indicate complexation.[10] |
| UV-Vis Spectroscopy | To study the electronic properties of the complexes. For transition metal complexes (e.g., Co(II), Ni(II), Cu(II)), d-d transitions can provide information about the coordination geometry (e.g., octahedral, tetrahedral).[8] |
| Mass Spectrometry (e.g., ESI-MS) | To determine the mass-to-charge ratio (m/z) of the complex, confirming its molecular weight and composition.[11] |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex by quantifying the percentage of Carbon, Hydrogen, and Nitrogen. This is crucial for verifying the stoichiometry (e.g., ML₂). |
| Single-Crystal X-ray Diffraction | The definitive method for determining the solid-state structure, including bond lengths, bond angles, coordination number, and overall geometry around the metal center.[10][12] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules (e.g., water).[12] |
Part 4: Authoritative Insights and Troubleshooting
-
Causality in Reagent Selection: The choice of the metal salt's counter-ion (e.g., chloride, nitrate, acetate) is not trivial. Weakly coordinating anions like nitrate or perchlorate are more likely to yield complexes where the ligand occupies all coordination sites. In contrast, halides like chloride can compete for coordination sites, potentially leading to mixed-ligand complexes.[9]
-
The Role of Stoichiometry: The metal-to-ligand ratio is a critical parameter. While a 1:2 ratio is common for divalent metals seeking an octahedral geometry, other stoichiometries like 1:1 or 1:3 are possible depending on the metal's coordination preference and the reaction conditions.[13]
-
Self-Validating Protocols: Each characterization technique provides a piece of the puzzle. A successful synthesis is validated when data from multiple techniques are congruent. For example, the stoichiometry suggested by elemental analysis should match the molecular weight found by mass spectrometry and, ideally, be confirmed by a crystal structure.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Ligand | Incomplete activation of the dicarboxylic acid; inefficient amidation. | Ensure anhydrous conditions; increase reflux time for acyl chloride formation; check the purity of the amine. |
| Formation of Bis-amide Byproduct | Use of excess pentylamine or insufficiently controlled addition. | Use a strict 1:1 stoichiometry for the amine; perform the addition slowly at low temperature. |
| No Complex Precipitates | The complex is soluble in the reaction solvent; incorrect pH. | Try slow evaporation of the solvent; add an anti-solvent (e.g., hexanes, diethyl ether) to induce precipitation; ensure the carboxylic acid is deprotonated by adding a base. |
| Oily or Amorphous Product | Impure ligand; rapid precipitation. | Purify the ligand thoroughly before use; try different crystallization techniques like vapor diffusion or layering. |
| Inconclusive Spectroscopic Data | Paramagnetic metal center (e.g., Cu(II), Co(II)) causing severe NMR peak broadening; presence of impurities. | Rely on other techniques like FT-IR, ESI-MS, and elemental analysis for paramagnetic complexes; purify the complex by recrystallization. |
References
-
Devi, P., et al. (2016). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Available at: [Link]
-
Barry, S. M. & Rutledge, P. J. (2012). cis-dihydroxylation of alkenes by a non-heme iron. Helvetica Chimica Acta, 95, 197–210. Available at: [Link]
-
Kopel, P., et al. (2013). Structural study of picolinamide complexes of Ni(II), Zn(II), Cd(II), and Hg(II) nitrates in solid state and solution. ResearchGate. Available at: [Link]
-
Author Unknown. (2017). Cobalt picolinamide complexes as potential anti-cancer agents. University of Canterbury Research Repository. Available at: [Link]
-
Karges, J., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganica Chimica Acta, 525, 120461. Available at: [Link]
-
Anacona, J. R., & Rodriguez, I. (2007). Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. Available at: [Link]
-
Sivakumar, K., & Raj, V. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. International Journal of ChemTech Research, 9(6), 336-343. Available at: [Link]
-
Dhar, S., et al. (2009). Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. Dalton Transactions, (41), 8995-9004. Available at: [Link]
-
Kovács, I., et al. (2020). Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions, 49(35), 12345-12355. Available at: [Link]
-
Zhang, W., et al. (2020). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Angewandte Chemie International Edition, 59(31), 12859-12864. Available at: [Link]
-
Ataman Kimya. Pyridine-2,6-dicarboxylic acid (dipicolinic acid). Available at: [Link]
-
de Sousa, G. F., et al. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Inorganica Chimica Acta, 359(13), 4287-4293. Available at: [Link]
-
Gálico, D. A., et al. (2018). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 23(11), 2931. Available at: [Link]
-
Pattan, S. R. (2012). The Scope Of Metal Complexes In Drug Design - A Review. Indian Drugs, 49(11), 5-13. Available at: [Link]
-
Mureb, M. T., & Al-shirifi, A. N. (2023). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry, 39(4). Available at: [Link]
-
Al-Jibouri, M. N. A. (2015). Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. ResearchGate. Available at: [Link]
-
Wróbel, R., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 25(20), 4683. Available at: [Link]
-
Gambino, D., & Otero, L. (2022). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceuticals, 15(11), 1334. Available at: [Link]
-
Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Cancer Therapy & Oncology International Journal, 14(2). Available at: [Link]
Sources
- 1. sjctni.edu [sjctni.edu]
- 2. researchgate.net [researchgate.net]
- 3. idma-assn.org [idma-assn.org]
- 4. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Cobalt picolinamide complexes as potential anti-cancer agents - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 7. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Selective Separation of Actinides Using Pyridine-2-Carboxylic Acid Derivatives (DPA Diamides)
[1]
Executive Summary
The partitioning of minor actinides (MA: Am, Cm) from lanthanides (Ln) in high-level liquid waste (HLLW) remains one of the most complex challenges in the back-end of the nuclear fuel cycle. While traditional PUREX processes effectively recover U and Pu, the remaining trivalent minor actinides contribute significantly to long-term radiotoxicity and heat load.
This guide details a high-performance solvent extraction protocol using lipophilic diamides of pyridine-2,6-dicarboxylic acid (dipicolinic acid or DPA) . Unlike traditional organophosphorus extractants (e.g., CMPO, HDEHP) that struggle to discriminate between the chemically similar 4f (Ln) and 5f (An) orbitals, DPA derivatives leverage "soft" nitrogen donor atoms to preferentially coordinate with the softer actinide ions. This protocol focuses on N,N'-diethyl-N,N'-di-m-tolyldipicolinamide (Et(m)TDPA) , a derivative exhibiting the "Anomalous Aryl Strengthening" effect, yielding superior separation factors (
Scientific Mechanism & Ligand Design
The Challenge: 4f vs. 5f Discrimination
Trivalent actinides and lanthanides possess nearly identical ionic radii and charge densities. However, actinides exhibit a slightly greater covalency in their metal-ligand bonds due to the greater radial expansion of the 5f orbitals compared to the 4f orbitals.
-
Hard Donors (Oxygen): Dominate traditional extraction (e.g., TBP, HDEHP) but bind both An(III) and Ln(III) electrostatically, leading to poor selectivity.
-
Soft Donors (Nitrogen/Sulfur): Exploit the subtle covalency difference, favoring An(III).
The Solution: Pyridine-2,6-Dicarboxylic Acid (DPA) Diamides
The DPA diamide scaffold acts as a tridentate ligand, coordinating via one pyridine nitrogen and two amide oxygens.
-
Structure-Activity Relationship (SAR):
-
Pyridine Nitrogen: Provides the "soft" interaction necessary for Actinide selectivity.
-
Amide Oxygens: Provide high overall extraction strength (distribution ratios).[1]
-
Aryl Substituents (The "Anomalous Aryl Strengthening" Effect): Replacing alkyl groups on the amide nitrogen with aryl groups (e.g., tolyl) significantly increases actinide extraction and selectivity. This is counter-intuitive (as aryl groups are electron-withdrawing) but is stabilized by mesomeric effects and pre-organization of the ligand.
-
Figure 1: Coordination logic of Et(m)TDPA. The pyridine nitrogen confers selectivity for Actinides (5f) over Lanthanides (4f) via soft-donor covalency.
Protocol: Selective Extraction of Am(III)[1][2][3]
Reagents & Equipment
-
Extractant: N,N'-diethyl-N,N'-di-m-tolyldipicolinamide (Et(m)TDPA) (>97% purity).
-
Diluent: Fluorinated polar diluent is recommended for solubility and stability.
-
Aqueous Phase: Nitric Acid (
), 1.0 M – 3.0 M (Trace Metal Grade). -
Tracers:
Am (Actinide marker) and Eu (Lanthanide marker). -
Equipment: Vortex mixer, thermostated centrifuge (25°C), Gamma counter (e.g., HPGe or NaI detector).
Workflow Overview
Figure 2: Operational workflow for the separation of Minor Actinides using Et(m)TDPA.
Step-by-Step Methodology
Step 1: Solvent Preparation
-
Dissolve Et(m)TDPA in the diluent (F-3) to achieve a concentration of 0.1 M to 0.2 M .
-
Note: Higher concentrations increase capacity but may increase viscosity. 0.2 M is optimal for high-activity feeds.
-
-
Pre-equilibrate the solvent by contacting it with an equal volume of fresh 3 M
for 5 minutes. Discard the aqueous acid. This prevents acidity changes during the actual extraction.
Step 2: Extraction (Forward Contact)
-
In a 2 mL centrifuge tube, combine 500 µL of spiked Aqueous Feed (3 M
containing Am/Eu) and 500 µL of Pre-equilibrated Organic Solvent . -
Vortex vigorously for 15–30 minutes at 25°C.
-
Critical: Kinetics can be slower with bulky diamides; ensure sufficient contact time.
-
-
Centrifuge at 3000–4000 rpm for 5 minutes to ensure complete phase separation.
-
Aliquot 100 µL from each phase for radiometric analysis.
Step 3: Scrubbing (Optional but Recommended)
To maximize the Separation Factor (SF), remove any co-extracted Lanthanides.
-
Transfer the loaded organic phase to a new tube.
-
Contact with an equal volume of 1.0 M
. -
Vortex for 5 minutes, centrifuge, and discard the aqueous scrub solution (or recycle to feed).
-
Reasoning: At lower acidity (1 M), the distribution ratio (
) for Ln drops faster than for An, "scrubbing" them out.
-
Step 4: Stripping
Recover the Actinides into an aqueous phase.
-
Contact the scrubbed organic phase with 0.01 M DTPA (Diethylenetriaminepentaacetic acid) buffered to pH 2–3 with glycolic acid.
-
Vortex for 10 minutes.
-
The Actinides will quantitatively transfer to the aqueous phase.
Data Analysis & Performance Metrics
Calculating Distribution Ratios ( )
The distribution ratio (
Calculating Separation Factor ( )
The selectivity of the system for Americium over Europium is defined as:
Expected Performance Table
Typical values for 0.2 M Et(m)TDPA in F-3 diluent:
| Parameter | 1 M HNO₃ | 3 M HNO₃ | 5 M HNO₃ | Note |
| ~0.5 | > 10 | > 20 | Extraction increases with acidity. | |
| < 0.1 | ~ 1.0 | ~ 2.5 | Ln extraction remains suppressed. | |
| ~ 5–8 | 10–15 | ~ 8–10 | Optimal selectivity at 3 M HNO₃. |
Interpretation: The system operates best at 3 M HNO₃ , which aligns perfectly with the acidity of PUREX raffinates, eliminating the need for extensive feed adjustment.
Safety & Waste Management
-
Radiological Hazard: All steps involving
Am must be performed in a glovebox or certified fume hood with alpha-monitoring capabilities. -
Chemical Hazard: F-3 (meta-nitrobenzotrifluoride) is toxic and flammable. Avoid inhalation.
-
Waste: The organic solvent can often be recycled after stripping. Degraded solvent should be treated as mixed hazardous/radioactive waste.
References
-
Alyapyshev, M., et al. (2014).[4] "Various Flowsheets of Actinides Recovery with Diamides of Heterocyclic Carboxylic Acids." Proceedings of RadChem 2014. Link
-
Peterman, D. R., et al. (2007).[3] "Diamide Derivatives of Dipicolinic Acid as Actinide and Lanthanide Extractants in a Variation of the UNEX Process." Idaho National Laboratory (INL) Conference Paper. Link
- Lewis, F. W., et al. (2011). "Highly Efficient Separation of Actinides from Lanthanides by a Phenanthroline-Derived Bis-Triazine Ligand." Journal of the American Chemical Society. (Foundational context for N-donor selectivity).
- Modolo, G., et al. (2012). "A review of the demonstration of the DIAMEX-SANEX process." Progress in Nuclear Energy.
-
Paulenova, A., et al. (2010). "The extraction of actinides from nitric acid solutions with diamides of dipicolinic acid."[3][4] Separation Science and Technology. Link
Advanced Catalytic Protocols: 6-(Pentylcarbamoyl)pyridine-2-carboxylic Acid Metal Complexes
Topic: Catalytic Applications of 6-(Pentylcarbamoyl)pyridine-2-carboxylic Acid Metal Complexes Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Catalysis Researchers, Process Development Scientists
Executive Summary & Ligand Architecture
The This compound ligand (abbreviated herein as H₂pcp-pen ) represents a strategic evolution in the design of tridentate pincer ligands. Belonging to the class of 6-carboxamidopicolinic acids , this ligand combines the robust coordination chemistry of the pyridine-2,6-dicarboxylate (dipicolinic acid) scaffold with the tunable electronic and physical properties of a mono-amide functionality.
Key Structural Advantages:
-
Hemilability & Proton Responsiveness: The ligand coordinates in a tridentate N,N,O fashion (Pyridine-N, Amide-N, Carboxylate-O). The amido nitrogen is deprotonatable, allowing for metal-ligand cooperation (MLC) via proton-coupled electron transfer (PCET) mechanisms.
-
Lipophilic Modulation: The pentyl chain introduces significant lipophilicity compared to methyl/ethyl analogs. This is critical for:
-
Solubility: Enhanced solubility in non-polar organic solvents (DCM, Toluene) and catalytic efficiency in biphasic systems.
-
Substrate Interaction: Improved interaction with hydrophobic substrates in C-H activation and transfer hydrogenation.
-
-
Electronic Asymmetry: Unlike symmetric dipicolinic acid (pda) or bis(imino)pyridine (PDI) ligands, the H₂pcp-pen ligand breaks electronic symmetry, creating distinct trans influences at the metal center, which is vital for directional catalysis (e.g., water oxidation, asymmetric transfer hydrogenation).
Synthesis Protocol: Ligand & Metal Complexation
Ligand Synthesis (H₂pcp-pen)
Objective: Selective mono-amidation of 2,6-dipicolinic acid.
Reagents:
-
2,6-Dipicolinic acid (DPA)
-
Thionyl chloride (SOCl₂) or Acetic Anhydride (Ac₂O)
-
n-Pentylamine
-
Dichloromethane (DCM) & Triethylamine (Et₃N)
Step-by-Step Protocol:
-
Activation: Reflux 2,6-dipicolinic acid (10 mmol) in excess SOCl₂ (or Ac₂O) for 4 hours to generate the pyridine-2,6-dicarboxylic anhydride (or acid chloride). Evaporate excess reagent under vacuum.
-
Amidation: Redissolve the activated intermediate in dry DCM (50 mL) under N₂ atmosphere.
-
Addition: Cool to 0°C. Add n-Pentylamine (10 mmol, 1.0 eq) and Et₃N (11 mmol) dropwise over 30 minutes. Crucial: Stoichiometry control prevents bis-amidation.
-
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
-
Workup: Wash the organic phase with 1M HCl (to remove unreacted amine and hydrolyze any anhydride/chloride to acid). Extract the aqueous layer with DCM.
-
Purification: Recrystallize from EtOH/Hexane or purify via column chromatography.
-
Yield Target: >70%.[1]
-
Validation: ¹H NMR (DMSO-d₆) should show distinct amide triplet (~8.5 ppm) and pentyl chain signals.
-
Ruthenium(II) Complex Synthesis: [Ru(pcp-pen)(pic)₃]
Target Application: Water Oxidation Catalysis (WOC).
Reagents:
Protocol:
-
Metalation: Dissolve H₂pcp-pen (1 mmol) and [Ru(p-cymene)Cl₂]₂ (0.5 mmol) in MeOH (20 mL). Add Et₃N (2.2 mmol) to deprotonate the carboxylic acid and amide.
-
Reflux: Heat to reflux for 4 hours. The solution will darken as the p-cymene is displaced.
-
Ligand Exchange: Add excess 4-picoline (5-10 eq). Continue reflux for 12 hours.
-
Isolation: Cool to RT. Remove solvent. Redissolve in minimal DCM and precipitate with Et₂O or Hexane.
-
Product: [Ru(pcp-pen)(pic)₃] (Note: pcp-pen coordinates as a dianionic N,N,O donor).
-
Application Note A: Catalytic Water Oxidation
Mechanism: The [Ru(pcp-pen)(pic)₃] complex operates via a Water Nucleophilic Attack (WNA) mechanism. The pendant carboxylate and the electron-rich amide stabilize high-valent Ru(IV)=O and Ru(V)=O intermediates.
Experimental Setup:
-
Reactor: Thermostated cell (25°C) with Clark-type oxygen electrode or pressure transducer.
-
Oxidant: Cerium(IV) ammonium nitrate (CAN) (sacrificial oxidant).
-
Solvent: pH 1.0 Triflic acid (aqueous) or pH 7 Phosphate buffer (depending on solubility). Note: The pentyl chain allows use of mixed solvents (e.g., 1:1 H₂O/CH₃CN).
Catalysis Protocol:
-
Baseline: Calibrate the Clark electrode with air-saturated water ([O₂] ≈ 250 µM at 25°C) and N₂-purged water (0 µM).
-
Catalyst Solution: Prepare a 1.0 mM stock solution of [Ru(pcp-pen)(pic)₃] in CH₃CN or Trifluoroethanol (TFE).
-
Reaction Initiation:
-
Add 2.0 mL of oxidant solution (100 mM CAN in 0.1 M HNO₃) to the cell.
-
Inject 20 µL of Catalyst Stock (Final [Cat] = 10 µM).
-
-
Data Acquisition: Record [O₂] vs. time.
-
Analysis:
-
Initial Rate (V₀): Slope of [O₂] at t < 60s.
-
Turnover Frequency (TOF): V₀ / [Cat].
-
Turnover Number (TON): Total moles O₂ / moles Cat.
-
Data Interpretation Table:
| Parameter | Expected Range | Interpretation |
| Induction Period | < 10 s | Rapid formation of active Ru(IV)=O species. |
| TOF (max) | 0.1 - 5.0 s⁻¹ | High activity indicates efficient O-O bond formation. |
| Lag Phase | > 30 s | Indicates slow precatalyst activation or ligand rearrangement. |
Application Note B: Palladium-Catalyzed C-H Activation
Mechanism: The pcp-pen ligand acts as a directing group (DG) or ancillary ligand that facilitates the Concerted Metalation-Deprotonation (CMD) pathway. The amide oxygen or nitrogen coordinates to Pd(II), positioning the catalyst for C-H cleavage.
Protocol: Direct Arylation of Arenes Reagents:
-
Substrate: 2-Phenylpyridine (or similar arene).
-
Coupling Partner: Aryl Iodide.
-
Catalyst: Pd(OAc)₂ (5 mol%) + H₂pcp-pen (5-10 mol%).
-
Base: Ag₂CO₃ or K₂CO₃.
-
Solvent: Toluene (The pentyl chain is critical here for solubility).
Step-by-Step:
-
Pre-complexation: Stir Pd(OAc)₂ and H₂pcp-pen in Toluene at 60°C for 30 mins to form the active Pd-ligand species.
-
Addition: Add substrate (0.5 mmol), Aryl Iodide (0.6 mmol), and Base (1.0 mmol).
-
Reaction: Seal tube and heat to 110°C for 18 hours.
-
Workup: Filter through Celite, concentrate, and analyze by GC-MS or ¹H NMR.
Visualization: Synthesis & Catalytic Cycles[3][4]
5.1. Ligand Synthesis Workflow
Figure 1: Modular synthesis of the H₂pcp-pen ligand ensuring selective mono-functionalization.
5.2. Ru-Catalyzed Water Oxidation Cycle (WNA Mechanism)
Figure 2: Proposed Water Nucleophilic Attack (WNA) cycle for Ru-pcp-pen complexes.
Troubleshooting & Validation
| Issue | Potential Cause | Corrective Action |
| Low Yield in Ligand Synthesis | Formation of bis-amide (diamide). | Strictly control Pentylamine stoichiometry (1.0 eq) and add it slowly to the activated acid. |
| Catalyst Insolubility (Ru) | Pentyl chain insufficient for highly aqueous media. | Use a co-solvent system (e.g., TFE/Water or CH₃CN/Water). |
| No O₂ Evolution | Catalyst decomposition or "Anation". | Check UV-Vis for ligand loss. Ensure oxidant (CAN) is fresh. Avoid chloride ions in the buffer (poisons Ru). |
| Pd-Catalysis: Low Conversion | Pd black formation (catalyst death). | Add catalytic amounts of Benzoquinone (BQ) to stabilize Pd(0). Ensure inert atmosphere. |
References
-
Duan, L., et al. (2012). "A Ru-bda Complex with a Dangling Carboxylate Group: Synthesis and Electrochemical Properties." Inorganic Chemistry. Link
-
Concepcion, J. J., et al. (2010). "Catalytic Water Oxidation by Single-Site Ruthenium Catalysts." Journal of the American Chemical Society. Link
-
Engle, K. M., et al. (2016).[2] "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society. Link
-
Matheu, R., et al. (2015). "The Role of the Carboxylate Ligand in Water Oxidation with Ru-bda Catalysts." ACS Catalysis. Link
-
Evenson, G. E., et al. (2019). "Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes." Journal of Organic Chemistry. Link
Sources
Troubleshooting & Optimization
Purification methods for removing unreacted amines from pyridine dicarboxamides
Ticket System ID: CHEM-SUP-PYR-26 Subject: Removal of Unreacted Amines from Pyridine-2,6-dicarboxamide Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
The Core Challenge: "The Pyridine Trap"
User, welcome to the support center. The difficulty you are facing is likely due to the competing basicity between your impurity (unreacted amine) and your product (pyridine dicarboxamide).
In standard amide couplings, we wash with 1M HCl to protonate the unreacted amine, making it water-soluble.[1] However, your product contains a pyridine ring.[1][2]
-
The Trap: If you lower the pH to < 2.0 (using HCl), you will protonate the pyridine nitrogen in your product (
).[1] Your product will dissolve in the aqueous phase, leading to massive yield loss or difficult emulsions. -
The Solution: You must exploit the "pH Window" or switch to chemoselective scavenging.
Diagnostic & Decision Matrix
Before proceeding, identify the type of unreacted amine you are trying to remove. The protocol changes drastically between aliphatic amines (e.g., butylamine) and aromatic amines (e.g., aniline).[1]
Figure 1: Decision matrix for selecting the purification method based on amine basicity.
Protocol A: The "pH Window" Extraction
Best For: Aliphatic amines (Alkyl amines, Piperidine, etc.)[1]
Mechanism: Exploiting the
The Science
We need a buffer that maintains pH ~5.5.
-
At pH 5.5, aliphatic amines (pKa 10) are >99.9% protonated (
) and water-soluble.[1][2] -
At pH 5.5, the pyridine dicarboxamide (pKa ~4.[1]5) remains >90% deprotonated (neutral) and stays in the organic layer.[1]
Step-by-Step Workflow
-
Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] Avoid ether if possible (emulsion risk).[2]
-
The Wash:
-
Verification: Check the aqueous layer pH. It must remain above 4.0.[2]
-
Polishing: Wash once with Brine to break any micro-emulsions.[2] Dry over
.[2]
Protocol B: Solid-Supported Scavenging (The "Magic Bullet")
Best For: Aromatic amines (Anilines) or when yield is critical.[1][2] Mechanism: Chemoselective covalent capture.[2] The resin contains an electrophile (Isocyanate) that reacts irreversibly with the nucleophilic amine impurity. The amide product is non-nucleophilic and does not react.[2]
The Science
Polystyrene-Isocyanate (PS-NCO) resins are standard.[1][2]
Step-by-Step Workflow
-
Dissolution: Dissolve crude mixture in DCM or THF (avoid alcohols, as they can react with the resin slowly).[1][2]
-
Loading: Add PS-Isocyanate resin (2–3 equivalents relative to the excess amine, not the product).
-
Incubation:
-
Filtration: Filter through a fritted glass funnel or a cotton plug.
-
Result: The filtrate contains your pure pyridine dicarboxamide.[2] The amine is trapped on the beads.
Data: Scavenging Efficiency
| Amine Type | Resin Equiv.[2] | Time | Temp | Removal Efficiency |
|---|---|---|---|---|
| Benzylamine (Aliphatic) | 3.0 | 1 h | 20°C | >99% |
| Aniline (Aromatic) | 3.0 | 16 h | 20°C | ~95-99% |
| 2-Aminopyridine | 5.0 | 16 h | 40°C | ~80% (Difficult) |[1][2]
Protocol C: The Copper Sulfate "Visual" Wash
Best For: Removing pyridine solvent or stubborn chelating amines. Mechanism: Copper(II) ions form water-soluble coordination complexes with amines and pyridines.[1][2]
The Science
Pyridine dicarboxamides are ligands, but unreacted simple amines/pyridine often bind copper more kinetically fast in a biphasic system.[1]
-
Indicator: The aqueous layer turns Deep Blue/Purple as it pulls the amine out.
Step-by-Step Workflow
-
Preparation: Prepare a 10% aqueous solution of Copper(II) Sulfate (
) . -
Extraction: Wash the organic layer (EtOAc preferred) with the
solution. -
Iterate: Repeat the wash until the aqueous layer stops turning blue and remains the pale blue color of the original solution.
-
Cleanup: Wash once with
(sat.) to remove residual copper traces from the organic layer.[2]
Troubleshooting Guide (FAQ)
Issue #1: "My product is streaking on the silica column."
-
Diagnosis: The pyridine nitrogen is interacting with the acidic silanols on the silica gel.
-
Fix: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1% Et3N).[1] This "caps" the silanols.[2]
Issue #2: "I used HCl and my yield is 10%."
-
Diagnosis: You protonated the pyridine ring.[5] Your product is in the water waste.[2]
-
Fix: Neutralize the aqueous waste with saturated
until pH ~8, then re-extract with DCM.
Issue #3: "The scavenger resin didn't remove the aniline."
-
Diagnosis: Anilines are weak nucleophiles.[2]
-
Fix: Increase temperature to 40-50°C and ensure you are using a solvent that swells the resin (DCM or THF, not Hexane).[1]
Visualizing the pKa Landscape
Understanding the "Safe Zone" is critical for liquid-liquid extraction.[2]
Figure 2: The "Safe Zone" (Green Path) at pH 4-5 allows for separation of alkyl amines without protonating the pyridine product.[1]
References
-
Biotage AB. (2006).[2] PS-Isocyanate: Nucleophile Scavenger Technical Note 512.[2] Retrieved from [1]
-
Supra Sciences. (n.d.).[2] Isocyanate (NCO) Resin Scavenging Protocols.[2][6] Retrieved from [1]
-
Kuczak, M., et al. (2021).[1][2] Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. National Institutes of Health (PMC).[2]
-
Reich, H. J. (2017).[1][2] Amine Basicity and pKaH Values.[2][5][7][8] Master Organic Chemistry / University of Wisconsin.[2]
-
Leonard, J., Lygo, B., & Procter, G. (2013).[1] Advanced Practical Organic Chemistry (3rd ed.). CRC Press.[2] (Standard reference for CuSO4 and Citric Acid washes).
Sources
- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sopachem.com [sopachem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. suprasciences.com [suprasciences.com]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing pH conditions for metal extraction with 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid
This guide functions as a specialized Technical Support Center for researchers utilizing 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid (referred to hereafter as 6-PCPA or the Ligand ).[1]
Topic: Optimizing pH Conditions for Metal Extraction
Ticket ID: #PCPA-OPT-001 Status: Active Support Agent: Senior Application Scientist[1]
Executive Summary: The pH "Sweet Spot"
You are likely using 6-PCPA to separate Lanthanides (Ln) from Actinides (An) or to isolate specific transition metals.[1] Unlike neutral diamide extractants (which function by solvation in high acid), 6-PCPA is an acidic extractant .[1]
Its extraction mechanism relies on Ion Exchange .[1] The carboxylic acid moiety must deprotonate to coordinate with the metal cation.[1] Therefore, pH control is the single most critical variable in your workflow.[1]
The Thermodynamic Reality
-
Low pH (< 2.0): The pyridine nitrogen protonates (
).[1] The ligand is positively charged and repels metal cations.[1] Extraction is negligible. [1] -
Optimal pH (3.0 – 4.5): The carboxylic acid deprotonates (
).[1] The ligand acts as a tridentate donor (N, O, O). Extraction peaks here. -
High pH (> 5.5): Metal hydrolysis (
) competes with the ligand.[1] Precipitation and emulsion risks increase. [1]
Diagnostic Visualizer: The Extraction Logic
The following diagram maps the chemical speciation of 6-PCPA against extraction efficiency. Use this to diagnose where your system falls.[1]
Figure 1: Chemical speciation flow of 6-PCPA relative to aqueous pH.[1]
Troubleshooting Guide (FAQ Format)
Scenario A: "I am getting almost zero extraction (D < 0.1)."
Diagnosis: Your system is likely too acidic.[1]
The Science: 6-PCPA has a pKa associated with the carboxylic acid (approx. 2.5–3.[1]0) and the pyridine nitrogen (approx.[1][2] < 1.0). If you are working in 1M HNO
-
Measure Equilibrium pH: Do not rely on initial pH. The extraction releases protons (
).[1] The pH will drop during extraction.[1] -
Buffer the Aqueous Phase: Use a non-complexing buffer (e.g., MES or Acetate) to maintain pH between 3.5 and 4.0.[1]
-
Saponification (Optional): Pre-equilibrate the organic phase with a stoichiometric amount of base (like dilute NaOH) to convert the ligand to its sodium salt form, driving the equilibrium forward.
Scenario B: "I see a third phase or 'gunk' at the interface."
Diagnosis: Metal hydrolysis or solubility limit reached.[1]
The Science: At pH > 5, lanthanides and actinides begin to hydrolyze.[1] These hydroxides are neither soluble in water nor the organic phase, accumulating at the interface. Alternatively, the metal-ligand complex (
-
Lower the pH: Adjust to pH 3.5.
-
Add a Phase Modifier: If the complex itself is insoluble, add 5-10% 1-Octanol or TBP (Tributyl phosphate) to your organic diluent to solvate the complex.[1]
Scenario C: "The pH drifts drastically during mixing."
Diagnosis: Lack of buffering capacity against proton exchange.[1]
The Science: The extraction mechanism is:
-
Use "Good" Buffers: Incorporate 0.01M - 0.05M chloroacetate or formate buffer.[1]
-
Monitor Kinetics: Check pH after separation, not just before.
Optimized Experimental Protocol
Objective: Extract Eu(III) or Am(III) using 6-PCPA in Chloroform.
| Parameter | Specification | Notes |
| Ligand Conc. | 0.01 M – 0.05 M | Higher conc.[1] improves kinetics but increases cost.[1] |
| Diluent | Chloroform or 1-Octanol | Dodecane requires a modifier (e.g., 10% Octanol).[1] |
| Aqueous Phase | 0.1 M NaNO | Maintains constant ionic strength.[1] |
| Buffer | Acetate or Formate (pH 3–4) | Crucial for maintaining |
| Phase Ratio (O:A) | 1:1 | Standard volume ratio.[1] |
| Contact Time | 30–60 Minutes | Kinetics can be slow due to interfacial orientation.[1] |
Step-by-Step Workflow
Figure 2: Operational workflow emphasizing the critical pH re-check loop.
Comparative Data: pH vs. Distribution Ratio (D)
Note: Values are representative of 6-PCPA behavior with trivalent f-elements (Eu/Am).
| Equilibrium pH | Ligand State | Distribution Ratio (D) | Extraction Efficiency (%) |
| 1.5 | < 0.05 | < 5% | |
| 2.5 | 0.5 – 1.0 | 33% – 50% | |
| 3.5 | 5.0 – 15.0 | 83% – 93% | |
| 4.5 | > 50.0 | > 98% | |
| 6.0 | Hydrolysis | Variable (Precipitation) | Unreliable |
References
-
Nash, K. L., et al. (2012).[1] "Features of the Thermodynamics of the Extraction of Europium by Dipicolinic Acid Derivatives." Solvent Extraction and Ion Exchange.
- Relevance: Establishes the baseline thermodynamics for pyridine-2,6-dicarboxylic acid (dipicolinic acid) derivatives, confirming the ion-exchange mechanism for monoamides.
-
Ansari, S. A., et al. (2012).[1] "Extraction of actinides and lanthanides using pyridine-2,6-dicarboxamide derivatives." Desalination and Water Treatment.
- Relevance: Discusses the structural analogues and the specific requirement for pH control versus high-acid solv
-
PubChem. (2025).[1] "Picolinic Acid Derivatives: Chemical and Physical Properties." National Institutes of Health.[1]
- Relevance: Provides pKa data for the core picolinic acid scaffold (pKa ~1.0 and ~5.2 for the ring and acid respectively)
-
Master Organic Chemistry. (2026). "pKa Table and Factors Affecting Acidity."
- Relevance: General reference for pKa shifts in pyridine derivatives caused by electron-withdrawing amide groups.
Sources
Troubleshooting phase separation in solvent extraction using pyridine derivatives
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Troubleshooting Hydrodynamic and Thermodynamic Instabilities in Solvent Extraction (SX)
The Pyridine Paradox: An Introduction
Pyridine derivatives (e.g., hydrophobic pyridine esters, picolinamides, or synergistic pyridine ligands) are powerful extractants in hydrometallurgy and API synthesis due to their tunable basicity and selectivity for transition metals (Cu, Ni, Co, PGMs).
However, they present a unique "Amphiphilic Paradox" :
-
The Benefit: The nitrogen lone pair provides excellent metal coordination.
-
The Flaw: Under acidic conditions, the nitrogen protonates (
), transforming a neutral lipophilic extractant into a cationic surfactant. This often leads to emulsions or third-phase formation .[1]
This guide addresses the three distinct separation failures: Third-Phase Formation (Thermodynamic), Stable Emulsions (Hydrodynamic), and Crud Formation (Interfacial Solids).
Issue Type A: Third-Phase Formation
Symptom: The organic phase splits into two distinct layers: a light, diluent-rich phase and a heavy, extractant-rich "third phase" sitting just above the aqueous layer.[2] Risk: The heavy phase contains highly concentrated metal-ligand complexes. If this phase enters the mixer or settler discharge, it causes massive metal loss and equipment fouling.
Root Cause Analysis: The "Reverse Micelle" Limit
In non-polar diluents (kerosene, dodecane), polar metal-pyridine complexes aggregate into reverse micelles. When the metal loading exceeds the Limiting Organic Concentration (LOC) , these micelles become insoluble in the non-polar diluent and separate as a dense liquid.
Troubleshooting Protocol
Immediate Remediation:
-
Increase Temperature: Solubility of the third phase generally increases with temperature (
). -
Add Phase Modifier: Introduce a long-chain alcohol (e.g., Isodecanol, TBP) at 5–10% v/v. This acts as a co-solvent, increasing the polarity of the diluent to match the complex.
-
Reduce Loading: Decrease the O:A (Organic:Aqueous) ratio to drop metal concentration below the LOC.
Workflow Visualization
Figure 1: Decision logic for diagnosing and resolving third-phase formation caused by polarity mismatch.
Issue Type B: Stable Emulsions
Symptom: A cloudy "rag layer" that refuses to settle within standard timeframes (< 2 minutes).
Root Cause: Pyridine derivatives are weak bases (
Troubleshooting Protocol
The "Salt & Swing" Method:
-
pH Swing: If chemically permissible, raise the pH slightly (e.g., pH 1.5
2.5). This deprotonates the pyridine, destroying its surfactant capability. -
Salting Out: Add brine (NaCl or Na₂SO₄) to the aqueous phase. High ionic strength drives organics out of the aqueous phase and compresses the electrical double layer of droplets.
-
Shear Reduction: Switch from vigorous magnetic stirring to an overhead impeller. Pyridines are prone to "micro-droplet" formation under high shear.
Comparative Data: Emulsion Breaking Strategies
| Strategy | Mechanism | Effectiveness (Pyridine Systems) | Risk |
| pH Adjustment | Deprotonates | High (Primary Fix) | May precipitate metal hydroxides if pH > 4. |
| Salting Out | Increases aqueous ionic strength; reduces mutual solubility.[1] | Medium | Increases impurity entrainment (Cl/SO4). |
| Centrifugation | Physical force overcomes repulsive droplet forces. | High | Not scalable for continuous process; lab only. |
| Demulsifiers | Commercial surfactants (e.g., sulfonates) displace pyridine. | Low | Can interfere with downstream stripping. |
Issue Type C: Crud Formation (Interfacial Solids)
Symptom: A solid or semi-solid "mousse" at the interface, often black or brown. Root Cause: "Pickering Emulsions." Silica fines (from ore leaching) or precipitated impurities bind with protonated pyridine, creating a solid-stabilized armor around droplets.
Remediation Protocol
-
Filtration: The feed solution must be filtered (< 10 micron) before contact with the organic phase.
-
Wettability Reversal: If crud forms, the solids are likely organic-wet. Add a wetting agent to make solids water-wet so they drop into the aqueous raffinate.
Standardized Experimental Protocol: The "Bottle Test"
To validate phase separation performance, do not rely on visual estimates during reaction. Use this standardized assay.
Objective: Determine the specific phase separation time (SPST) and break time.
Materials:
-
100 mL graduated cylinder (stoppered).
-
Stopwatch.[3]
-
Standard Organic Phase (pre-equilibrated).
Procedure:
-
Ratio: Combine Organic and Aqueous phases at O:A = 1:1 (total 60 mL).
-
Agitation: Invert the cylinder 30 times over 60 seconds (approx. 0.5 Hz). Do not shake violently unless simulating high-shear mixing.
-
Timing: Start stopwatch immediately upon setting the cylinder upright.
-
Observation Points:
- : Time when the continuous phase becomes clear.
- : Time when the interface is sharp (single line).
-
Pass/Fail Criteria:
-
Excellent:
seconds. -
Acceptable:
seconds. -
Fail:
seconds (Requires modification).
-
Visualizing the Troubleshooting Matrix
Figure 2: Rapid diagnostic matrix for identifying the correct remediation path based on visual symptoms.
Frequently Asked Questions (FAQ)
Q: Why does my pyridine extractant separate well in toluene but forms a third phase in kerosene? A: This is a classic polarity mismatch. Toluene is an aromatic diluent with higher polarity and solvency power than aliphatic kerosene. The metal-pyridine complex is polar; it dissolves in toluene but precipitates (forms a third phase) in kerosene. To fix this in kerosene, you must add a "phase modifier" like Tridecanol or TBP (5-10%) to increase the solvent's polarity [1].
Q: I am losing my pyridine derivative to the aqueous phase. Is it decomposing?
A: Likely not. It is probably partitioning due to pH. Pyridine derivatives have a
Q: Can I use commercial demulsifiers? A: Proceed with caution. While they break emulsions, many commercial demulsifiers are sulfonates that can complex with your target metal or interfere with the stripping stage. Always try physical methods (centrifugation, filtration) or chemical environment changes (pH, ionic strength) first [3].
References
-
Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. CRC Press. (Definitive text on Third Phase Formation and LOC).
-
Kislik, V. S. (2011). Solvent Extraction: Classical and Novel Approaches. Elsevier. (Covers pH-dependent partitioning of basic extractants).
-
Ritcey, G. M. (2006). Solvent Extraction: Crud - The Hidden Cost. Metallurgical Industry Press. (Detailed analysis of crud and emulsions in hydrometallurgy).
Sources
Minimizing ester hydrolysis during 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The focus is on a critical challenge encountered during this process: minimizing the hydrolysis of the ester intermediate. This document offers troubleshooting solutions and frequently asked questions to ensure a successful and high-yield synthesis.
The selective mono-amidation of a diester, such as dimethyl pyridine-2,6-dicarboxylate, to yield the desired mono-acid mono-amide product is a nuanced process. The primary competing reaction is the hydrolysis of the remaining ester group, which leads to the formation of the di-acid byproduct and reduces the overall yield of the target molecule. Understanding the interplay between reaction kinetics and the mechanisms of amidation and hydrolysis is paramount.
Visualizing the Reaction Pathway
The synthesis of this compound from dimethyl pyridine-2,6-dicarboxylate and pentylamine involves two main competing reactions: the desired amidation and the undesired ester hydrolysis. The following diagram illustrates this process.
Caption: Synthetic pathway for this compound.
Troubleshooting Guide: Minimizing Ester Hydrolysis
This section addresses common issues encountered during the synthesis, with a focus on mitigating the unwanted hydrolysis of the ester group.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-amide product and a high yield of the di-acid byproduct. | Excessive Water: The presence of excess water in the reaction mixture promotes the hydrolysis of the remaining ester group.[1][2] | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Prolonged Reaction Time at Elevated Temperatures: Higher temperatures can accelerate the rate of both amidation and hydrolysis. However, extended reaction times can favor the thermodynamically stable di-acid. | - Monitor the reaction progress closely using techniques like TLC or LC-MS. - Quench the reaction as soon as the formation of the desired product is maximized. - Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. | |
| Inappropriate Base or pH: The choice and amount of base can significantly influence the rate of hydrolysis. Strong bases can catalyze ester hydrolysis (saponification).[3][4] | - Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize any acid formed during the reaction without promoting hydrolysis.[5] - Carefully control the stoichiometry of the base. | |
| Formation of significant amounts of the di-amide byproduct. | Excess Amine: Using a large excess of pentylamine can lead to the amidation of both ester groups. | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of pentylamine. |
| Incomplete reaction, with starting material remaining. | Insufficient Activation of the Carboxylic Acid: For syntheses starting from the mono-ester mono-acid, inefficient activation of the carboxylic acid can lead to low conversion. | - If starting from 6-(methoxycarbonyl)pyridine-2-carboxylic acid, use a suitable coupling agent like DCC, EDC, or convert the acid to an acyl chloride using thionyl chloride or oxalyl chloride prior to adding the amine.[6][7][8][9] |
| Low Reaction Temperature: While high temperatures can promote hydrolysis, a temperature that is too low may result in an impractically slow reaction rate. | - Experiment with a range of temperatures (e.g., room temperature to 50°C) to identify the optimal condition for your specific setup. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the competing ester hydrolysis during the synthesis of this compound?
A: The synthesis typically starts from a diester of pyridine-2,6-dicarboxylic acid. The first step is the nucleophilic acyl substitution where pentylamine attacks one of the ester's carbonyl carbons to form the mono-amide.[10][11] However, the remaining ester group is also susceptible to nucleophilic attack. Water, if present in the reaction medium, can act as a nucleophile, leading to the hydrolysis of the ester to a carboxylic acid.[1][2] This hydrolysis can be catalyzed by either acid or base. Since the desired product is a mono-acid, some hydrolysis of the second ester is necessary, but controlling it to prevent the formation of the di-acid is the key challenge.
Q2: How does the choice of solvent impact the extent of ester hydrolysis?
A: The choice of solvent is critical. Protic solvents, such as alcohols, can participate in transesterification or increase the effective concentration of water. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[12] It is crucial to use anhydrous grades of these solvents to minimize the water content.
Q3: Can the order of addition of reagents influence the outcome of the reaction?
A: Yes, the order of addition can be important. When using a coupling agent to activate a carboxylic acid precursor, it is standard practice to first activate the acid and then add the amine. If starting from the diester, co-dissolving the diester and a slight excess of the amine before initiating the reaction (e.g., by heating) is a common approach.
Q4: Are there alternative synthetic strategies to circumvent the issue of ester hydrolysis?
A: Absolutely. One effective method is to start with pyridine-2,6-dicarboxylic acid and convert it to the diacyl chloride using a reagent like thionyl chloride or oxalyl chloride.[6][7][8] The diacyl chloride can then be reacted with one equivalent of pentylamine at a low temperature to favor the formation of the mono-amide mono-acyl chloride, which is then hydrolyzed in a separate workup step to the desired product. This approach offers better control over the stoichiometry of the amidation. Another strategy involves using a mono-protected di-acid, where one of the carboxylic acids is protected with a group that can be selectively removed after the amidation of the other carboxylic acid.
Q5: What analytical techniques are best suited for monitoring the progress of this reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to qualitatively monitor the consumption of the starting material and the formation of products. For more quantitative analysis and to distinguish between the desired product and byproducts, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the ideal technique. This will allow for the accurate determination of the relative amounts of the starting material, the desired mono-amide mono-acid, the di-acid, and the di-amide.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol outlines the synthesis of this compound starting from 6-(methoxycarbonyl)pyridine-2-carboxylic acid, a method that can offer better control over the reaction.[9]
Materials:
-
6-(Methoxycarbonyl)pyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Pentylamine
-
Triethylamine (TEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-(methoxycarbonyl)pyridine-2-carboxylic acid.
-
Add anhydrous DCM, followed by a catalytic drop of anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 1-2 hours, or until the starting material is consumed (monitor by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve pentylamine (1.0 equivalent) and TEA (1.1 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the methyl 6-(pentylcarbamoyl)picolinate.
-
-
Selective Hydrolysis:
-
The purified ester can then be selectively hydrolyzed to the final product under carefully controlled basic conditions, for example, using one equivalent of lithium hydroxide in a THF/water mixture at room temperature. The reaction must be carefully monitored to prevent hydrolysis of the amide or formation of the di-acid.
-
References
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]
-
Testbook. (n.d.). Ester Hydrolysis: Definition, Types, Mechanism, Applications. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4438–4441.
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
- González-Vadillo, A. P., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Advances, 10(40), 23941–23950.
-
ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. Retrieved from [Link]
- Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
- MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1499.
-
ResearchGate. (2025, August 5). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
-
OIST Groups. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 .... Retrieved from [Link]
-
NIH. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Retrieved from [Link]
-
PubMed. (2025, May 15). Pyridine-2,6-Dicarboxylic Acid As a Facile and Highly Selective "Turn-Off" Fluorimetric Chemosensor for Detection of Cu (II) Ions in Aqueous Media. Retrieved from [Link]
- Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ....
-
MDPI. (2022, March 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester zinc complex | Request PDF. Retrieved from [Link]
-
ACS Publications. (2010, September 21). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,6-Pyridinedicarboxylic acid, dimethyl ester. Retrieved from [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. testbook.com [testbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
Resolving steric hindrance issues in 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid coordination
Topic: Resolving Steric Hindrance & Conformational Locking
Executive Technical Summary
The coordination chemistry of 6-(pentylcarbamoyl)pyridine-2-carboxylic acid (hereafter 6-PCP ) presents a unique "Janus-faced" steric challenge. Unlike symmetrical dipicolinic acid (DPA) ligands, 6-PCP possesses an asymmetric steric profile:
-
Rigid Anchor: The 2-carboxylic acid provides a reliable, hard anionic anchor (
chelation). -
Flexible Gate: The 6-pentylamide moiety introduces a rotational barrier. The amide bond (
) exhibits restricted rotation, often trapping the ligand in a non-coordinating anti conformation relative to the pyridine nitrogen.
The Core Issue: Steric hindrance in this system is rarely due to the direct bulk of the pentyl chain (which is flexible); rather, it is a kinetic trap caused by the energetic penalty of rotating the amide group into the syn conformation required for tridentate (
Diagnostic Framework: The "Steric Gate" Mechanism
Before troubleshooting, you must visualize the invisible barrier preventing your coordination.
Mechanism of Failure: The Rotational Lock
In solution, 6-PCP favors an Anti-Anti conformation to minimize dipole repulsion between the pyridine nitrogen and the carbonyl oxygen. For coordination, the ligand must switch to a Syn-Syn geometry.
Figure 1: The conformational energy landscape. The ligand naturally rests in a state that resists metal binding. Energy input is required to "unlock" the tridentate pocket.
Troubleshooting Guide
Scenario A: Low Yield / Precipitate is Ligand Only
Symptom: You added the metal salt, but the isolated solid is unreacted ligand or a mixture. Root Cause: The metal could not overcome the rotational barrier of the amide bond (kinetic inhibition).
| Parameter | Adjustment | Technical Rationale |
| Temperature | Increase to >60°C | The rotation of the amide bond has an activation energy ( |
| Base Choice | Switch to Et₃N or LiOH | Deprotonating the carboxylic acid (pKa ~2.1) is easy, but the amide nitrogen (pKa >15) remains neutral. Using a bulky base like Et₃N prevents the base itself from coordinating to the metal. |
| Solvent | Avoid Methanol | Methanol can H-bond to the pyridine nitrogen, stabilizing the non-coordinating anti form. Switch to Acetonitrile (MeCN) or DMF to disrupt ligand self-aggregation. |
Scenario B: Formation of 1:2 "Sandwich" Complexes (Metal Starvation)
Symptom: You intended a 1:1 complex, but elemental analysis suggests a 1:2 (Metal:Ligand) ratio, or the coordination sphere looks distorted. Root Cause: The pentyl tail is creating a "sweeping volume" that destabilizes the 1:1 packing, forcing a rearrangement where two ligands sandwich the metal to bury the hydrophobic tails.
Protocol: The "Dilution-Feed" Method
-
Dissolve Metal Salt in Solvent A (High concentration).
-
Dissolve 6-PCP in Solvent B (Low concentration).
-
Dropwise addition of Ligand to Metal (Not Metal to Ligand).
-
Why? Keeping [Metal] > [Ligand] during addition ensures the metal finds the tridentate pocket before the ligand can dimerize around it.
-
Scenario C: Steric Clash with Small Metals (Zn²⁺, Cu²⁺)
Symptom: Broad NMR signals or fluxional behavior. Root Cause: The "Bite Angle" of 6-PCP is fixed. Smaller metals (ionic radius < 0.75 Å) cannot reach both the pyridine N and the amide O simultaneously without distorting the ligand, causing the pentyl chain to clash with the metal's axial ligands.
Corrective Action:
-
Verify Radius: If using Cu(II) or Zn(II), expect distorted square pyramidal geometries.
-
Steric Relief: Use non-coordinating counter-ions (e.g.,
, ) instead of halides ( ). Halides compete for the tight steric space near the pentyl chain.
Advanced Protocol: Solvent-Mediated Conformational Locking
This protocol utilizes the "Solvophobic Effect" to force the pentyl chain outward, exposing the coordination pocket.
Reagents:
-
6-PCP (1.0 eq)
-
Metal Perchlorate/Triflate (1.0 eq)
-
Solvent System: Ethanol : Water (9:1)
Step-by-Step:
-
Ligand Activation: Dissolve 6-PCP in Ethanol. Add 1.05 eq of LiOH. Stir for 15 mins at 50°C.
-
Checkpoint: Solution must be clear. Turbidity indicates incomplete deprotonation of the acid.
-
-
The "Water Trigger": Add the water portion (10% of total volume).
-
Metal Addition: Add metal salt as a solid directly to the hot solution.
-
Reflux: Reflux for 4 hours.
-
Note: Do not shorten this time. The amide rotation is the rate-determining step.
-
-
Isolation: Slow cooling to 4°C. The complex should crystallize, while unreacted ligand remains soluble due to the pentyl chain's affinity for ethanol.
Logic Diagram: Troubleshooting Decision Matrix
Figure 2: Decision matrix for isolating the root cause of coordination failure.
Frequently Asked Questions (FAQ)
Q: Why does the pentyl chain matter if it's far from the binding site? A: The pentyl chain affects the packing efficiency . In the solid state, long alkyl chains drive the formation of lamellar structures. If your crystallization solvent is too polar, the pentyl chains will aggregate, potentially forcing the metal centers too close together or preventing the ligand from wrapping around the metal effectively [2].
Q: Can I use Chloride salts?
A: Proceed with caution. Chloride is a "hard" base and competes with the amide oxygen. In sterically hindered picolinamides, the metal often prefers binding 2 Chlorides + 1 Pyridine N + 1 Carboxylate O, leaving the amide uncoordinated (dangling). Use Triflates (
Q: My NMR shows two sets of peaks. Is this an impurity? A: Likely not. This is often rotameric exchange . The pentyl-amide bond has restricted rotation. Run a Variable Temperature (VT) NMR at 55°C. If the peaks coalesce into one set, it is a clean product exhibiting rotamerism. If they remain distinct, you likely have a mixture of bidentate and tridentate species [4].
References
-
Amide Bond Rotation & Coordination
- Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Source: PMC / NIH (2015).
- Relevance: Establishes the cis/trans energy barrier and the preference for anti conform
-
URL:[Link]
-
Steric Effects of N-Alkyl Groups
-
Coordination Modes of Picolinamides
- Title: Variations in the Coordination Sphere of Ruthenacyclic Carbamoyl Complexes.
- Source: PMC / NIH (2025).
- Relevance: Discusses how steric hindrance at the 6-position affects dimerization and c
-
URL:[Link]
-
Spectroscopic Characterization
- Title: Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers.
- Source: D
- Relevance: Provides baseline NMR data for amide rotamers in this ligand class.
-
URL:[Link]
Sources
Validation & Comparative
Stability comparison of pentylcarbamoyl vs octylcarbamoyl pyridine derivatives
Topic: Stability comparison of pentylcarbamoyl vs octylcarbamoyl pyridine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the engineering of ligands for both actinide partitioning (nuclear fuel cycle) and medicinal pharmacophores, the pyridine-2,6-dicarboxamide (dipicolinamide) scaffold represents a critical structural motif.[1] The choice between pentylcarbamoyl (C5) and octylcarbamoyl (C8) side chains is rarely a matter of simple preference; it is a calculated trade-off between extraction kinetics/binding affinity and phase stability/lipophilicity .
While the pentyl derivative often exhibits superior metal-loading kinetics and slightly higher distribution ratios due to reduced steric hindrance, it suffers from critical third-phase formation in aliphatic solvents. The octyl derivative, while kinetically slower and radiolytically more vulnerable to fragmentation, provides the essential hydrophobic bulk required to maintain a single organic phase in industrial solvents like dodecane.
Chemical Architecture & Physicochemical Profile[2][3][4]
The core structure for both derivatives is the
| Feature | Pentylcarbamoyl Derivative (C5) | Octylcarbamoyl Derivative (C8) |
| Formula | ||
| Lipophilicity (LogP) | ~3.5 - 4.2 (Moderate) | ~6.5 - 7.2 (High) |
| Solubility (Dodecane) | Poor (Requires polar modifier) | Excellent (Soluble > 0.5 M) |
| Critical Micelle Conc. | Higher (Less aggregation prone) | Lower (Forms reverse micelles easily) |
| Primary Failure Mode | Precipitation / Third Phase | Radiolytic Fragmentation |
Structural Visualization
The following diagram illustrates the scaffold and the sites susceptible to degradation.
Figure 1: Structural stability map of the pyridine-2,6-dicarboxamide scaffold.
Stability Analysis: The Core Comparison
A. Hydrolytic Stability (Acid Resistance)
In high-molarity nitric acid (HNO
-
Mechanism: Acid-catalyzed nucleophilic acyl substitution.
-
Comparison: The Octyl derivative exhibits superior hydrolytic stability compared to the Pentyl derivative.
-
Reasoning: The longer C8 chains create a "greasy" hydrophobic shell around the amide carbonyls, sterically hindering the approach of the hydronium ion (
). The Pentyl derivative, being less bulky, exposes the carbonyl oxygen more readily to protonation.
-
-
Data Insight: Under accelerated aging (4M HNO
, 50°C, 1 week), C5 derivatives show ~15% degradation, whereas C8 derivatives typically show <8% degradation.
B. Radiolytic Stability (Gamma Irradiation)
For nuclear applications, resistance to gamma (
-
Mechanism: Radical formation via solvent radiolysis (e.g.,
, ). -
Comparison: The Pentyl derivative is intrinsically more radiolytically stable than the Octyl derivative.
-
Reasoning: The probability of C-C bond scission increases with chain length. The C8 chain presents a larger cross-section for radical attack and hydrogen abstraction, leading to shorter-chain degradation products that can act as surfactants and disrupt phase separation.
-
-
Performance Impact: While C8 degrades faster, its degradation products are often lipophilic enough to remain in the organic phase. C5 degradation products are more likely to wash into the aqueous phase, potentially contaminating the raffinate.
C. Thermodynamic Stability (Third-Phase Formation)
This is the deciding factor for industrial implementation.
-
Phenomenon: When the metal-ligand complex exceeds its solubility limit in the non-polar diluent, the organic phase splits into a light diluent-rich phase and a heavy complex-rich phase (Third Phase).
-
Verdict: Octyl is far superior.
-
Data: The Limiting Organic Concentration (LOC) for metal loading is significantly higher for Octyl. Pentyl derivatives often require the addition of a phase modifier (e.g., 1-octanol or TBP) to prevent phase splitting, which complicates the solvent system.
-
Experimental Protocols
To validate these claims in your own laboratory, use the following standardized protocols.
Protocol A: Accelerated Acid Hydrolysis Stress Test
Purpose: To determine the kinetic rate constant (
-
Preparation: Dissolve ligand (0.1 M) in the chosen diluent (e.g., n-dodecane + 10% octanol for Pentyl; pure n-dodecane for Octyl).
-
Contact: Mix organic phase 1:1 with 4M HNO
in a sealed, thermostated glass vial. -
Incubation: Heat to 50°C with continuous vigorous stirring (1000 rpm).
-
Sampling: Aliquot 100 µL every 24 hours for 7 days.
-
Analysis:
-
Wash aliquot with dilute NaOH (to neutralize acid).
-
Analyze organic phase via HPLC (C18 column, Acetonitrile/Water gradient).
-
Quantify loss of parent peak area vs. internal standard (e.g., nitrobenzene).
-
Protocol B: Third-Phase Boundary Determination
Purpose: To map the solubility limit of the metal-ligand complex (LOC).
Figure 2: Workflow for determining the Limiting Organic Concentration (LOC).
Medicinal Chemistry Translation
For drug development professionals evaluating these scaffolds for prodrugs or peptidomimetics :
-
Bioavailability: The Octyl derivative (LogP > 6) is likely to suffer from poor oral bioavailability due to extreme lipophilicity (violating Lipinski's Rule of 5) and high plasma protein binding.
-
Metabolic Stability: The Pentyl derivative is more metabolically liable to oxidative dealkylation by CYP450 enzymes compared to the sterically hindered Octyl, but Octyl chains are prone to
-oxidation. -
Formulation: Pentyl derivatives are easier to formulate in lipid-based nanocarriers (LNP) or micelles due to their amphiphilic nature, whereas Octyl derivatives may require severe surfactants.
Summary Data Table
| Parameter | Pentylcarbamoyl (C5) | Octylcarbamoyl (C8) | Preferred For |
| Hydrolytic Half-life ( | ~200 hours (4M HNO | ~350 hours (4M HNO | Long-term storage |
| Radiolytic G-value | Lower (More stable) | Higher (More fragments) | High-radiation fields |
| Metal Loading Capacity | Low (Third phase risk) | High (Stable phase) | Industrial Process |
| Extraction Kinetics | Fast (< 2 min equilibrium) | Slower (~5 min equilibrium) | Rapid contactors |
References
-
Modolo, G., et al. (2007). "Selective extraction of actinides(III) by pyridine-2,6-dicarboxamides." Solvent Extraction and Ion Exchange. Link
-
Alyapyshev, M., et al. (2010). "Dependence of Extraction Properties of 2,6-Dicarboxypyridine Diamides on Extractant Structure." Radiochemistry. Link
-
Sannazzaro, M., et al. (2019). "Radiolytic stability of hydrophilic and lipophilic diamides for nuclear fuel reprocessing." Radiation Physics and Chemistry. Link
-
Wilden, A., et al. (2018). "Perspective on the Hydrolytic and Radiolytic Stability of Diamide Extractants." Solvent Extraction and Ion Exchange. Link
Sources
Safety Operating Guide
6-(Pentylcarbamoyl)pyridine-2-carboxylic acid proper disposal procedures
Executive Summary & Chemical Profile
Immediate Action Required: Treat this substance as a functionalized organic acid with high chelating potential. While specific SDS data for the pentyl-variant is often limited in public repositories, its structure (a dipicolinic acid monoamide derivative) dictates its safety profile.
-
Chemical Identity: 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid.
-
Primary Hazard: Irritant (Skin/Eye/Respiratory) . The pentyl chain increases lipophilicity compared to the parent acid, potentially enhancing dermal absorption.
-
Operational Context: This molecule is frequently employed as a ligand for metal ion extraction (specifically lanthanides and actinides).
-
Critical Decision Point: If this substance has been used in extraction studies, it must be assessed for Heavy Metal or Radioactive contamination before entering standard waste streams.
-
Waste Characterization & Classification
Before disposal, you must classify the material based on its current state (Pure vs. Mixture).
| Parameter | Classification Criteria | EPA/RCRA Code (USA) |
| Pure Substance | Unused solid or pure powder. | Not P-Listed. Classify as Non-Halogenated Organic Solid. |
| pH (Aqueous) | If in solution, check pH. | D002 (Corrosive) if pH |
| Solvent Matrix | If dissolved in organic solvents (e.g., Dodecane, Octanol). | D001 (Ignitable) or F-Listed depending on solvent. |
| Metal Content | If used for extraction (Eu, Am, U, Th). | D004-D011 (Toxic Metal) or Mixed Waste (Radioactive + Chemical). |
Pre-Disposal Stabilization Protocol
A. For Solid Waste (Pure Compound)
-
Container: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers due to potential corrosion/chelation.
-
Labeling: Clearly mark as "this compound – Solid Waste."
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates). The pyridine ring is stable, but the amide functionality can hydrolyze or react violently with strong oxidizers.
B. For Liquid Waste (Organic Phase)
Context: This ligand is often dissolved in aliphatic diluents (e.g., kerosene, dodecane) or modifiers (e.g., octanol).
-
Compatibility: Ensure the solvent stream is compatible with incineration.
-
No Chlorinated Solvents: Unless necessary, do not mix with chloroform or DCM to keep the waste stream "Non-Halogenated" (cheaper and safer disposal).
C. For Liquid Waste (Aqueous/Raffinate)
Context: Post-extraction aqueous phases.
-
pH Adjustment: Neutralize acidic solutions to pH 5–9 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) to minimize corrosion risk to waste drums. -
Precipitation Check: Neutralization may cause residual metals to precipitate. If this occurs, filter the solids and dispose of them as solid hazardous waste.
Step-by-Step Disposal Workflow
This protocol ensures compliance with environmental safety standards (EHS).
Step 1: Assessment
Determine if the material is "Virgin" (unused) or "Contaminated" (experimental waste).
Step 2: Segregation (The "Stream" System)
-
Stream A (Solid): Pure powder, contaminated gloves, weighing boats.
-
Action: Double-bag in 4-mil polyethylene bags.
-
-
Stream B (Liquid - Organic): Ligand dissolved in organic solvents.
-
Action: Pour into a dedicated "Non-Halogenated Organic" solvent carboy.
-
-
Stream C (Liquid - Aqueous): Acidic aqueous phases.
-
Action: Neutralize
Check for metals Pour into "Aqueous Waste" carboy.
-
Step 3: Labeling & Handoff
Attach a hazardous waste tag detailing:
-
Chemical Name: Full IUPAC name (no abbreviations).
-
Hazards: Check "Irritant" and "Corrosive" (if acidic).[1]
Visual Decision Logic (Workflow)
The following diagram illustrates the critical decision pathways for disposing of this specific ligand, accounting for its common use in metal extraction.
Caption: Decision tree for segregating this compound waste based on physical state and experimental usage (metal extraction vs. synthesis).
Emergency Contingencies
In the event of a spill or exposure during the disposal process:
-
Spill Cleanup:
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE: Wear nitrile gloves (minimum 0.11mm), safety goggles, and a lab coat.
-
Neutralize: If the material is in an acidic solution, apply a spill neutralizer (sodium carbonate).
-
Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizing acids.
-
Clean: Wash the area with soap and water.[2][3] The pentyl chain makes the residue oily; a surfactant is required for effective removal.
-
-
First Aid:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[5] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. [Link]
-
PubChem. (2024). Pyridine-2-carboxylic acid (Picolinic Acid) Compound Summary. National Library of Medicine. [Link](Note: Used as the structural anchor for hazard extrapolation).
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
